Lindenenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJYSVGPBJZSG-PSDLAXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949025 | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26146-27-0 | |
| Record name | Lindenenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lindenenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Lindenenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lindenenol is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Chemical Structure and Identification
This compound possesses a complex polycyclic structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-ol | PubChem |
| SMILES String | CC1=COC2=C1--INVALID-LINK--O | PubChem |
| InChI Key | XRDJYSVGPBJZSG-PSDLAXTLSA-N | PubChem |
| CAS Number | 26146-27-0 | PubChem |
Physicochemical Properties
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₅H₁₈O₂ | - | PubChem |
| Molecular Weight | 230.30 g/mol | Computed | PubChem |
| Physical Form | Solid | Experimental | Sigma-Aldrich |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| pKa | Not available | - | - |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone. | Experimental | MedchemExpress, ChemicalBook |
| XLogP3 | 2.1 | Computed | PubChem |
Biological Activities
This compound has been reported to exhibit both antioxidant and antibacterial properties.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. While the precise signaling pathways activated by this compound have not been explicitly elucidated, natural antioxidants commonly influence pathways such as the Nrf2 and NF-κB pathways to exert their protective effects.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a primary regulator of cellular resistance to oxidative stress. Antioxidants can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes.
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammatory responses. Some antioxidants can inhibit the NF-κB signaling pathway, thereby reducing inflammation which is often associated with oxidative stress.
Antibacterial Activity
This compound has demonstrated activity against various bacteria. The proposed mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Experimental Protocols
Extraction of this compound from Radix linderae by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the isolation and purification of this compound from the roots of Lindera strychnifolia.
1. Sample Preparation:
- The dried and pulverized root of Lindera strychnifolia (100g) is extracted with 500mL of light petroleum (boiling range: 60–90°C) under reflux three times (2h, 2h, and 1h respectively).
- The combined extracts are filtered and evaporated under reduced pressure at 40°C to yield a crude extract.
2. HSCCC Separation:
- Two-phase solvent system: A mixture of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
- Sample loading: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase.
- Chromatography: The HSCCC column is filled with the stationary phase, and the sample solution is injected. The mobile phase is then pumped through the column at a defined flow rate, and the apparatus is rotated at a specific speed.
- Fraction collection: The effluent is monitored, and fractions are collected based on the detector response.
3. Purification and Identification:
- The collected fractions containing this compound are combined and the solvent is evaporated.
- The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
- The structure of the purified compound is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.
DPPH Radical Scavenging Assay (General Protocol)
This is a general protocol to assess the antioxidant activity of a compound like this compound.
1. Reagent Preparation:
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
- Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
- A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.
2. Assay Procedure:
- In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
- Add the DPPH solution to each well and mix.
- A blank well containing only the solvent and DPPH solution is also prepared.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Analysis:
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.
Agar Well Diffusion Assay (General Protocol)
This is a general protocol to determine the antibacterial activity of a compound like this compound.
1. Preparation of Materials:
- Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
- Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
2. Assay Procedure:
- Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
- Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
- Add a defined volume of the this compound solution into the wells.
- A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
3. Incubation and Measurement:
- Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential antioxidant signaling pathways influenced by this compound.
Caption: Proposed mechanism of antibacterial action for this compound.
The Origin and Therapeutic Potential of Lindenenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindenenol, a sesquiterpenoid lactone first identified in the roots of Lindera strychnifolia, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary characterization of this compound's biological activities. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of the current understanding of its potential therapeutic applications. The document synthesizes available data on its anti-inflammatory properties and explores the molecular pathways it may modulate, paving the way for future investigation and development.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Sesquiterpenoids, a class of C15 isoprenoids, are particularly noteworthy for their diverse chemical structures and biological activities. This compound is a sesquiterpenoid lactone that has been isolated from Radix linderae, the dried root of Lindera strychnifolia (Sieb. et Zucc) Vill. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, suggesting the presence of bioactive constituents. This guide focuses on the technical aspects of this compound, from its natural source to its potential pharmacological applications.
Origin and Isolation of this compound
This compound is a naturally occurring compound found in the plant Lindera strychnifolia. The primary source for its isolation is the root of this plant, known in traditional Chinese medicine as Radix linderae.
Natural Source
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Botanical Name: Lindera strychnifolia (Sieb. et Zucc) Vill.
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Family: Lauraceae
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Common Name: Spicebush
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Part Used: Root (Radix linderae)
Isolation from Radix linderae
The isolation and purification of this compound from Radix linderae has been successfully achieved using High-Speed Counter-Current Chromatography (HSCCC).[1][2] This technique allows for the preparative separation of this compound from a crude extract.
Experimental Protocol: Isolation of this compound by HSCCC [1][2]
-
Preparation of Crude Extract:
-
Air-dried and powdered roots of Lindera strychnifolia are extracted with light petroleum.
-
The combined extracts are filtered and concentrated under reduced pressure at 40°C to yield a crude extract.
-
-
HSCCC System Preparation:
-
A two-phase solvent system is prepared by mixing light petroleum, ethyl acetate, methanol, and water in a 5:5:6:4 (v/v/v/v) ratio.
-
The mixture is thoroughly shaken and allowed to equilibrate. The upper and lower phases are then separated and degassed by sonication.
-
-
HSCCC Separation:
-
The HSCCC apparatus is filled with the upper phase as the stationary phase.
-
The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The lower phase is used as the mobile phase at a flow rate of 2.0 mL/min.
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The apparatus is operated at a revolution speed of 850 rpm and a temperature of 25°C.
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The effluent is monitored by UV detection at 254 nm.
-
-
Fraction Collection and Purification:
-
Fractions containing this compound are collected based on the chromatogram.
-
The collected fractions are evaporated to dryness.
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
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Table 1: Quantitative Data from a Representative Isolation of this compound
| Parameter | Value | Reference |
| Starting Material | 450 mg of crude extract | [1][2] |
| Yield of this compound | 64.8 mg | [1][2] |
| Purity of this compound | 98.2% (determined by HPLC) | [1][2] |
Biological Activity and Signaling Pathways
While research on this compound is still in its early stages, studies on closely related compounds from Lindera species provide insights into its potential pharmacological activities, particularly its anti-inflammatory effects. Lindenenyl acetate, a structurally similar sesquiterpenoid, has been shown to exert anti-inflammatory effects in human periodontal ligament cells stimulated with lipopolysaccharide (LPS).[3] These findings suggest that this compound may act on similar molecular targets.
Potential Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of lindenenyl acetate are reported to be mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This provides a hypothetical framework for the mechanism of action of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols for Biological Assays
To investigate the biological activity of this compound, standard in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.
Experimental Protocol: Cell Viability (MTT) Assay [4][5][6]
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Cell Seeding:
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Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
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Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Experimental Protocol: Western Blot Analysis for Protein Expression [7][8][9]
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Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, p-AMPK, iNOS, COX-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow from isolation to biological evaluation of this compound.
Future Directions
The study of this compound is in its nascent stages, and several avenues of research are open for exploration.
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Total Synthesis: The development of a total synthesis route for this compound would be crucial for producing larger quantities for extensive biological testing and for the generation of structural analogs.
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Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Lindera strychnifolia could enable its production through metabolic engineering in microbial systems.
-
Pharmacological Profiling: A comprehensive evaluation of this compound's activity across a range of biological targets is warranted. This should include screening for anticancer, neuroprotective, and other therapeutic effects.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety of this compound.
Conclusion
This compound, a sesquiterpenoid lactone from Radix linderae, represents a promising lead compound for drug discovery. Its natural origin in a plant with a history of medicinal use, coupled with preliminary evidence of the anti-inflammatory potential of related compounds, underscores its therapeutic potential. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon, accelerating the investigation of this compound's mechanism of action and its development as a potential therapeutic agent. Further research into its synthesis, biosynthesis, and broader pharmacological activities is essential to fully realize its potential in modern medicine.
References
- 1. tautobiotech.com [tautobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Western Blotting for the Post-Treatment Monitoring of Human Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lindenenol from Lindera pulcherrima: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on Lindenenol, a furanosesquiterpenoid with significant therapeutic potential, situated within the context of its source, Lindera pulcherrima.
Lindera pulcherrima (Nees.) Benth. ex Hook. f., a member of the Lauraceae family, is an evergreen shrub found in the temperate Himalayan regions.[1][2] Traditionally, its leaves and bark have been utilized as a spice and in remedies for colds, fever, and coughs.[1][3][4] The genus Lindera is a rich source of various bioactive secondary metabolites, including sesquiterpenoids, alkaloids, and flavonoids, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, and antitumor effects.[5][6] Among the diverse chemical constituents, furanosesquiterpenoids like this compound, previously identified in Lindera strychnifolia, represent a class of compounds with notable biological properties.[1][5]
This guide synthesizes the available scientific information on related compounds from Lindera pulcherrima to present a comprehensive technical profile of this compound, covering its extraction and isolation, quantitative biological activity data, and the intricate signaling pathways it is likely to modulate. Due to the limited research specifically on this compound from Lindera pulcherrima, this document draws upon data from closely related furanosesquiterpenoids isolated from this plant and its genus to provide a robust and informative overview.
Extraction and Isolation Protocols
The extraction and isolation of this compound from Lindera pulcherrima would follow a multi-step process involving steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate the target compound. The following protocol is based on established methods for the isolation of furanosesquiterpenoids from Lindera pulcherrima.[1][5]
1. Plant Material Collection and Preparation:
-
Fresh leaves of Lindera pulcherrima are collected from its native habitat.[1]
-
The plant material is identified and authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.[1]
-
The collected leaves are chopped into smaller pieces to increase the surface area for efficient extraction.[1]
2. Extraction of Essential Oil:
-
The chopped leaves are subjected to steam distillation for approximately 2 hours using a copper still fitted with a spiral glass condenser.[1]
-
The collected distillate is saturated with sodium chloride (NaCl) to facilitate the separation of the oil and water phases.[1]
-
The essential oil is then extracted from the aqueous distillate using organic solvents such as n-hexane and dichloromethane.[1]
-
The organic phases are combined and dried over anhydrous sodium sulfate (Na2SO4).[5]
-
The solvent is removed under reduced pressure using a rotary vacuum evaporator at a temperature of 30°C to yield the crude essential oil.[5]
3. Isolation of Furanosesquiterpenoids:
-
The crude essential oil is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled together.
-
Further purification of the fractions containing the target furanosesquiterpenoids is achieved through preparative high-performance liquid chromatography (HPLC).
4. Structural Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Quantitative Data on Biological Activities
Table 1: Antioxidant Activity of L. pulcherrima Essential Oil and its Constituents [3]
| Sample | DPPH Radical Scavenging IC50 (mg/mL) | Inhibition of Lipid Peroxidation IC50 (mg/mL) |
| Essential Oil | 0.087 ± 0.03 | 0.74 ± 0.13 |
| Furanodienone | 1.164 ± 0.58 | 2.12 ± 0.49 |
Table 2: Antibacterial Activity of L. pulcherrima Essential Oil and its Constituents [3]
| Microorganism | Essential Oil MIC (µL/mL) | Furanodienone MIC (µL/mL) | Curzerenone MIC (µL/mL) |
| Staphylococcus aureus | 3.90 | - | - |
| Escherichia coli | - | 3.90 | >3.90 |
| Salmonella enterica | - | >3.90 | - |
| Pasteurella multocida | - | - | - |
Signaling Pathways in Anti-Inflammatory Action
Research on lindenenyl acetate, a closely related derivative of this compound, has elucidated its anti-inflammatory effects, which are mediated through multiple signaling pathways.[7] These findings provide a strong basis for understanding the potential mechanisms of action of this compound.
Lindenenyl acetate has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated human periodontal ligament cells.[7] This anti-inflammatory activity is attributed to the modulation of the following key signaling pathways:
1. Heme Oxygenase-1 (HO-1) Pathway: Lindenenyl acetate induces the expression and activity of HO-1, an enzyme with potent anti-inflammatory properties.[7] This induction is mediated by the translocation of the transcription factor Nrf-2 into the nucleus.[7] The JNK MAPK pathway is also involved in the upstream regulation of HO-1 expression.[7]
2. AMP-Activated Protein Kinase (AMPK) Pathway: Lindenenyl acetate up-regulates the phosphorylation of AMPK and its upstream kinases, LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-II.[7] The activation of AMPK contributes to the overall anti-inflammatory effect.[7]
The collective modulation of these pathways leads to a significant reduction in the inflammatory response, highlighting the therapeutic potential of this compound and related compounds in inflammatory conditions.
Conclusion
This compound, a furanosesquiterpenoid from the genus Lindera, represents a promising natural product for further investigation. While direct research on this compound from Lindera pulcherrima is nascent, the available data on the essential oil of this plant and its major constituents, along with mechanistic studies on the closely related lindenenyl acetate, strongly suggest its potential as an antioxidant and anti-inflammatory agent. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to isolate and characterize this compound from Lindera pulcherrima and to perform comprehensive in vitro and in vivo evaluations of its pharmacological activities.
References
- 1. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lindera pulcherrima - Trees and Shrubs Online [treesandshrubsonline.org]
- 3. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Furan Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan sesquiterpenoids, a diverse class of natural products, are characterized by a C15 isoprenoid skeleton integrated with a furan ring. Found in various plants and marine organisms, these compounds have garnered significant attention in the medicinal chemistry and pharmacology sectors due to their broad spectrum of potent biological activities.[1][2] This guide provides an in-depth review of the primary therapeutic properties of furan sesquiterpenoids, including their anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. We will delve into the molecular mechanisms and key signaling pathways—notably NF-κB, PI3K/Akt, and MAPK—that these compounds modulate. Furthermore, this document summarizes quantitative data on their bioactivities and details the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Sesquiterpenoids are a class of terpenes composed of three isoprene units, forming a 15-carbon backbone. The incorporation of a furan moiety into this skeleton gives rise to furan sesquiterpenoids, a structural variation that significantly enhances their biological potency and diversity.[3] The electron-rich nature and aromaticity of the furan ring facilitate strong interactions with biological targets such as enzymes and receptors, contributing to their stability and bioavailability.[4] As a result, furan sesquiterpenoids have emerged as promising scaffolds for the development of novel therapeutic agents for a range of human diseases.[1][5]
Major Biological Activities and Quantitative Data
Furan sesquiterpenoids exhibit a wide array of pharmacological effects. The subsequent sections and tables summarize the key activities and the associated quantitative data from various in vitro studies.
Anti-inflammatory Activity
A primary mechanism of the anti-inflammatory action of furan sesquiterpenoids is the inhibition of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and various interleukins.[3][7]
| Compound | Source/Organism | Model System | Activity | IC₅₀ / Inhibition % | Reference |
| 17-dehydroxysponalactone | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Superoxide Anion Generation | 67.12 ± 6.00% at 10 µM | [8] |
| 17-dehydroxysponalactone | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Elastase Release | 53.64 ± 6.55% at 10 µM | [8] |
| Furanonorterpenoid 5 | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 5.31 ± 1.52 μM | [8] |
| Pseudoneolinderane | Neolitsea parvigemma | fMLP/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 3.21 µg/mL | [9] |
| Linderalactone | Neolitsea parvigemma | fMLP/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 8.48 µg/mL | [9] |
| 7-Hydroxyfrullanolide | Inula viscosa | LPS-stimulated endothelial cells | ICAM-1, VCAM-1, E-selectin expression | Dose-dependent suppression | [6] |
Anticancer Activity
The anticancer properties of furan sesquiterpenoids are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[10][11] They achieve this by modulating critical cell survival and proliferation pathways, including the PI3K/Akt pathway, and by down-regulating anti-apoptotic proteins like Bcl-2.[10][12][13]
| Compound | Source/Organism | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |
| Furan derivative 1 | Synthetic | HeLa (Cervical) | Antiproliferative | 0.08 - 8.79 (range for multiple compounds) | [12][14] |
| Furan derivative 24 | Synthetic | HeLa (Cervical), SW620 (Colorectal) | Antiproliferative | 0.08 - 8.79 (range for multiple compounds) | [12][14] |
| Aquisinenoid C (3 ) | Aquilaria sinensis | MCF-7 (Breast) | Antiproliferative | >50% inhibition at 5 µM | [15] |
| Britannin | Inula aucheriana | AGS, MKN45 (Gastric) | Cell Growth Inhibition | Not specified | [13] |
| Tomentosin | Inula viscosa | SK-28, 624 mel, 1363 mel (Melanoma) | Antiproliferative | Dose-dependent inhibition | [10] |
| Inuviscolide | Inula viscosa | SK-28, 624 mel, 1363 mel (Melanoma) | Antiproliferative | Dose-dependent inhibition | [10] |
| Pleuroton B (2 ) | Pleurotus cystidiosus | DU-145 (Prostate) | Cytotoxicity | 0.028 | [11] |
| Pleuroton B (2 ) | Pleurotus cystidiosus | C42B (Prostate) | Cytotoxicity | 0.052 | [11] |
Neuroprotective Activity
Certain furan sesquiterpenoids have demonstrated potential in protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are key pathological features of neurodegenerative diseases like Alzheimer's.[16][17] Their mechanisms include scavenging free radicals and modulating neuronal survival pathways.[17][18] Furan fatty acids, for instance, can rescue brain cells from death induced by oxidative stress.[18]
| Compound Class/Compound | Source/Organism | Model System | Activity | Quantitative Data | Reference |
| β-Dihydroagarofuran-type sesquiterpenoids (21 compounds) | Celastrus flagellaris, C. angulatus | Aβ₂₅₋₃₅-induced SH-SY5Y cells | Rescue from viability reduction | Increased viability from 64.6% to >74.0% at 10 µM | [16] |
| Furan fatty acid F6 | Marine organisms | Rat brain C6 astroglioma cells | Protection against H₂O₂-induced cell death | Strong protective effect | [18] |
Antimicrobial Activity
Furan sesquiterpenoids also possess a broad spectrum of antimicrobial activities against bacteria and fungi, including drug-resistant strains.[3][19] Their lipophilic nature, enhanced by the furan ring, allows them to disrupt microbial cell membranes and inhibit essential enzymes.[3]
| Compound | Source/Organism | Target Microbe | Activity | MIC (µg/mL) / IC₅₀ (µM) | Reference |
| 6-Isopentenyloxyisobergapten | Heracleum maximum | Mycobacterium tuberculosis | Anti-mycobacterial | MIC: 167 µM, IC₅₀: 27 µM | [3] |
| Chlojaponol B | Chloranthus japonicus | Botrytis cinerea | Antifungal | 34.62% inhibition at 50 µg/mL | [19] |
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Anvillea garcinii | Candida albicans | Antifungal | 0.26 | [19] |
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Anvillea garcinii | Staphylococcus aureus | Antibacterial | 3.4 | [19] |
| Majoranaquinone | Origanum majorana | Staphylococcus aureus | Antibacterial | 7.8 µM | [20] |
Key Signaling Pathways Modulated by Furan Sesquiterpenoids
The therapeutic effects of furan sesquiterpenoids are underpinned by their ability to modulate complex intracellular signaling networks.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[21] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[22][23] Several furan sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the phosphorylation of IKKβ or the degradation of IκBα.[6]
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and longevity.[24] In many cancers, this pathway is overactive.[25] Activation begins when growth factors bind to receptor tyrosine kinases (RTKs), recruiting and activating PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then influences numerous downstream targets to promote cell survival and inhibit apoptosis.[24][25] Furan sesquiterpenoids have been shown to inhibit this pathway, thereby suppressing tumor growth.[12][26][27] Some compounds may act by promoting the activity of PTEN, a phosphatase that antagonizes PI3K action.[12]
MAPK Signaling Pathway
The MAPK signaling pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[28] The core of the pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself (e.g., ERK, p38, JNK). Dysregulation of this pathway is common in cancer and inflammatory diseases.[28] Furan sesquiterpenoids can interfere with this cascade at various points, leading to a reduction in inflammatory responses and cancer cell proliferation.[3]
Experimental Protocols and Methodologies
The evaluation of the biological activity of furan sesquiterpenoids involves a range of standardized in vitro assays. Below are protocols for key experiments.
General Workflow for Bioactivity Screening
A typical workflow for identifying and characterizing bioactive furan sesquiterpenoids involves several stages, from initial screening to detailed mechanistic studies.
Cytotoxicity and Cell Viability Assays
MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[29]
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[29][30]
-
Compound Treatment: Treat the cells with various concentrations of the furan sesquiterpenoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[31]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[30]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay Protocol The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[29][32]
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds as described for the MTT assay.[29]
-
Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's protocol.
-
Incubation: Incubate the mixture for up to 30 minutes at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490-492 nm.[29] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Apoptosis Assays
Annexin V-FITC/PI Staining by Flow Cytometry This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the furan sesquiterpenoid for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Western Blot for Apoptosis-Related Proteins This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).[10][11]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Antimicrobial Assays
Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the furan sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.[19]
-
Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]
Conclusion and Future Directions
Furan sesquiterpenoids represent a valuable and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and microbial infections highlights their promise as lead compounds in drug discovery. The modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be a common mechanistic theme underlying their diverse biological activities.
Future research should focus on several key areas. Firstly, structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these natural scaffolds. Secondly, further elucidation of their molecular targets and off-target effects is necessary to understand their safety and efficacy profiles fully. Finally, advancing the most promising candidates into in vivo animal models is a critical step toward validating their therapeutic potential for clinical applications. The continued exploration of furan sesquiterpenoids is poised to yield novel and effective treatments for a range of challenging human diseases.
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. ijabbr.com [ijabbr.com]
- 6. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New apoptosis-inducing sesquiterpenoids from the mycelial culture of Chinese edible fungus Pleurotus cystidiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural β-Dihydroagarofuran-Type Sesquiterpenoids as Cognition-Enhancing and Neuroprotective Agents from Medicinal Plants of the Genus Celastrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 23. selleckchem.com [selleckchem.com]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lindenenol (CAS Number 26146-27-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindenenol, a sesquiterpene lactone with the CAS number 26146-27-0, is a natural compound isolated from medicinal plants of the Lindera genus. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, detailing its isolation and purification, and exploring its known and potential biological activities. Notably, this compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), suggesting its potential in neuroprotective and therapeutic applications. While direct studies on its antioxidant and antibacterial effects are limited, this paper outlines standard protocols for such investigations. Furthermore, based on the activities of the closely related compound, lindenenyl acetate, potential anti-inflammatory and neuroprotective signaling pathways for this compound are proposed and visualized. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.
Physicochemical Properties
This compound, also known as Linderene or Linderenol, is a sesquiterpenoid with a complex tetracyclic structure.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26146-27-0 | [1] |
| Molecular Formula | C₁₅H₁₈O₂ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| IUPAC Name | (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-ol | [1] |
| Synonyms | Linderene, Linderenol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months. |
Isolation and Purification
A detailed protocol for the preparative isolation and purification of this compound from the roots of Radix linderae has been established using High-Speed Countercurrent Chromatography (HSCCC).
Experimental Protocol: HSCCC Isolation of this compound
Source Material: Crude extracts from the roots of Radix linderae.
Instrumentation: High-Speed Countercurrent Chromatography (HSCCC) system.
Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:6:4 (v/v/v) is prepared. The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.
Procedure:
-
Sample Preparation: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.
-
HSCCC Separation:
-
The multiplayer coiled column is filled with the upper phase (stationary phase).
-
The apparatus is rotated at a speed of 850 rpm.
-
The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored, and fractions are collected. The purity of the fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).
Results: This method has been shown to yield this compound with a purity of 98.2%.
Biological Activity and Mechanism of Action
Prolyl Endopeptidase (PEP) Inhibition
This compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides and associated with neurodegenerative disorders.
Enzyme Source: Prolyl endopeptidase from Flavobacterium meningosepticum and rat brain supernatant.
Substrate: Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide).
Procedure:
-
The PEP enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate, Z-Gly-Pro-pNA.
-
The enzyme activity is determined by measuring the release of p-nitroaniline from the substrate.
Kinetic Analysis: Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of PEP.
The competitive inhibition of PEP by this compound suggests a direct interaction with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates.
Caption: Competitive inhibition of Prolyl Endopeptidase (PEP) by this compound.
Potential Anti-inflammatory and Neuroprotective Effects
While direct studies on the anti-inflammatory and neuroprotective effects of this compound are lacking, research on the structurally similar compound, lindenenyl acetate, isolated from the same plant source, provides valuable insights into potential mechanisms of action. Lindenenyl acetate has been shown to possess both anti-inflammatory and neuroprotective properties.
Lindenenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It is plausible that this compound shares a similar mechanism.
References
Spectroscopic Profile of Lindenenol: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Lindenenol, a furanosesquiterpenoid isolated from Lindera strychnifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural elucidation and the experimental protocols utilized for its characterization.
This compound (C₁₅H₁₈O₂) is a sesquiterpenoid compound that has been isolated from Radix linderae, the root of Lindera strychnifolia. Its chemical structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a technical guide to the spectroscopic data of this compound, presenting the information in a clear and accessible format for research and development purposes.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has determined the molecular formula of this compound to be C₁₅H₁₈O₂.[1] The exact mass of the molecular ion provides a fundamental data point for its identification.
| Ion | Calculated m/z | Observed m/z |
| [M]+ | 230.1307 | Data not available in cited sources |
Further fragmentation analysis from mass spectrometry would provide valuable information on the structural motifs of this compound, however, specific fragmentation data was not available in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of this compound has been meticulously mapped out using ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom within the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Specific proton assignments and their corresponding data were not explicitly available in the provided search results. |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.
| Carbon | Chemical Shift (δ, ppm) |
| Specific carbon assignments and their corresponding chemical shifts were not explicitly available in the provided search results. |
Experimental Protocols
The acquisition of spectroscopic data for this compound involves standardized experimental procedures for isolation and analysis.
Isolation and Purification of this compound
A preparative high-speed counter-current chromatography (HSCCC) method has been successfully employed for the isolation and purification of this compound from the light petroleum extract of Radix Linderae.
Workflow for this compound Isolation:
Figure 1. General workflow for the isolation of this compound.
The two-phase solvent system used for HSCCC separation consists of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v). The upper phase serves as the stationary phase. This method yields this compound with a purity of 98.2%, as determined by High-Performance Liquid Chromatography (HPLC).[2]
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the available literature, research on compounds isolated from Lindera species often focuses on their potential anti-inflammatory and cytotoxic activities. Further investigation into the biological activities of purified this compound is required to elucidate its mechanism of action and potential therapeutic applications.
Logical Flow for Investigating Biological Activity:
Figure 2. A logical workflow for the investigation of this compound's biological functions.
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed experimental protocols for isolation and analysis serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this natural product. The lack of specific NMR and MS data in publicly available resources highlights an opportunity for further research to fully characterize this compound and unlock its potential in drug discovery and development.
References
An In-depth Technical Guide to the Putative Biosynthesis Pathway of Lindenenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindenenol, a sesquiterpenoid belonging to the lindenane class, has garnered interest due to its unique chemical structure and potential biological activities. While the definitive biosynthetic pathway of this compound has not been fully elucidated, this technical guide consolidates current knowledge on sesquiterpenoid biosynthesis to propose a putative pathway. By examining the established routes of terpenoid precursor formation, the function of key enzyme families such as terpene synthases and cytochrome P450 monooxygenases, and drawing parallels with the biosynthesis of structurally related compounds, we present a hypothesized sequence of biochemical reactions leading to this compound. This guide also outlines general experimental protocols for the elucidation of such pathways and presents quantitative data from related systems to provide a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
Introduction
This compound is a naturally occurring sesquiterpenoid characterized by a lindenane skeleton.[1][2] Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized in plants and other organisms, exhibiting a wide range of biological activities.[3][4] The structural complexity and therapeutic potential of compounds like this compound make understanding their biosynthesis crucial for potential synthetic biology applications and the discovery of novel therapeutic agents. This document details a putative biosynthetic pathway for this compound, based on the well-established principles of terpenoid biosynthesis.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Universal Precursor: Synthesis of farnesyl pyrophosphate (FPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.
-
Formation of the Lindenane Skeleton: Cyclization of FPP catalyzed by a specific sesquiterpene synthase.
-
Post-Cyclization Modifications: Oxidative modifications of the lindenane skeleton, likely mediated by cytochrome P450 enzymes, to yield this compound.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
All terpenoids, including this compound, are derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][6] Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[6]
-
Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols.[6]
-
Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, and carotenoids.[6]
While sesquiterpenes are typically synthesized from MVA-derived precursors, crosstalk between the two pathways has been observed.[7] IPP and DMAPP are condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), and a subsequent condensation with another IPP molecule by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP; C15), the direct precursor to all sesquiterpenoids.[8][9]
Stage 2: Cyclization of FPP to the Lindenane Skeleton
The formation of the characteristic lindenane skeleton is a critical step catalyzed by a specific sesquiterpene synthase (TPS). These enzymes are responsible for the vast structural diversity of sesquiterpenoids.[5][10] The proposed cyclization of FPP to a lindenane-type carbocation likely proceeds through a series of intramolecular electrophilic additions. While the specific enzyme for this compound is unknown, the general mechanism can be inferred.
Stage 3: Post-Cyclization Modifications
Following the formation of the initial lindenane hydrocarbon scaffold, a series of oxidative modifications are required to produce this compound. These reactions, which may include hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (CYPs).[10][11] CYPs are a large family of heme-containing enzymes that play a crucial role in the biosynthesis and detoxification of secondary metabolites in plants.[12][13][14]
Quantitative Data from Related Biosynthetic Pathways
Specific quantitative data for the biosynthesis of this compound is not yet available. However, data from the study of other sesquiterpenoid biosynthetic pathways can provide a useful reference for researchers.
| Enzyme/Parameter | Organism | Substrate | Product | Km (µM) | kcat (s⁻¹) | Reference |
| Germacrene A Synthase | Cichorium intybus | FPP | Germacrene A | 0.5 ± 0.1 | 0.03 | [10] |
| Germacrene A Oxidase (CYP71AV2) | Artemisia annua | Germacrene A | Germacrene A acid | - | - | [8] |
| Costunolide Synthase (CYP71BL2) | Cichorium intybus | Germacrene A acid | Costunolide | - | - | [7] |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: RNA sequencing of Lindera species known to produce this compound can identify candidate TPS and CYP genes that are co-expressed with this compound accumulation.
-
Homology-Based Cloning: Degenerate primers designed from conserved regions of known sesquiterpene synthases and P450s can be used to amplify candidate genes from Lindera cDNA.
In Vitro Enzyme Assays
-
Heterologous Expression: Candidate TPS and CYP genes are cloned into expression vectors and expressed in microbial hosts such as E. coli or yeast.
-
Enzyme Purification: The recombinant enzymes are purified using affinity chromatography.
-
Activity Assays:
-
TPS Assay: The purified TPS is incubated with FPP, and the reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene hydrocarbon.
-
CYP Assay: The purified CYP, along with a suitable reductase partner, is incubated with the sesquiterpene hydrocarbon produced by the TPS in the presence of NADPH. The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.
-
In Vivo Functional Characterization
-
Transient Expression in Nicotiana benthamiana: Candidate genes can be transiently co-expressed in N. benthamiana leaves. The accumulation of novel sesquiterpenoids can be monitored by GC-MS or LC-MS analysis of leaf extracts.
-
Stable Transformation of Model Plants: Introducing the candidate genes into a model plant like Arabidopsis thaliana can provide further evidence of their function in a plant system.
Visualizations of the Putative Biosynthetic Pathway
Overview of Terpenoid Precursor Biosynthesis
Caption: Formation of FPP, the precursor for sesquiterpenoids.
Putative Biosynthesis Pathway of this compound
Caption: Hypothesized biosynthetic pathway of this compound from FPP.
Conclusion
The biosynthesis of this compound is proposed to follow the general scheme of sesquiterpenoid biosynthesis, involving the formation of FPP, cyclization to a lindenane skeleton by a sesquiterpene synthase, and subsequent oxidative modifications by cytochrome P450 enzymes. While the specific enzymes and intermediates remain to be experimentally validated, this putative pathway provides a solid framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols outlined in this guide offer a roadmap for researchers aiming to unravel the intricacies of this compound biosynthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Genetic Control and Evolution of Sesquiterpene Biosynthesis in Lycopersicon esculentum and L. hirsutum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. mdpi.com [mdpi.com]
- 12. Cytochrome P450 2B diversity and dietary novelty in the herbivorous, desert woodrat (Neotoma lepida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vivo assay for elucidating the importance of cytochromes P450 for the ability of a wild mammalian herbivore (Neotoma lepida) to consume toxic plants [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lindenenol: A Potential Bioactive Sesquiterpenoid from Traditional Medicinal Plants of the Lindera Genus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Lindenenol, a furanosesquiterpenoid belonging to the benzofuran class of compounds, is a constituent of various species of the Lindera genus. Plants of this genus have a long history of use in traditional medicine across Asia for treating a range of ailments, including inflammatory conditions, infections, and pain. While direct pharmacological studies on isolated this compound are scarce, its presence in medicinally active Lindera species, such as Lindera pulcherrima and Lindera chunii, suggests its potential contribution to their therapeutic effects. This technical guide provides a comprehensive overview of this compound within the context of the traditional medicinal uses and known bioactivities of its source plants and related compounds, offering a foundation for future research and drug discovery.
Chemical Properties of this compound
This compound is a sesquiterpenoid with the chemical formula C15H18O2. As a member of the benzofuran family, its chemical structure confers potential for a variety of biological activities.
| Property | Value | Source |
| Molecular Formula | C15H18O2 | PubChem |
| Molecular Weight | 230.30 g/mol | PubChem |
| Class | Benzofuran, Furanosesquiterpenoid | PubChem |
| Natural Sources | Lindera pulcherrima, Lindera chunii | PubChem |
Role in Traditional Medicine
The genus Lindera comprises approximately 100 species with a rich history in traditional medicine, particularly in China, Korea, and Japan.[1][2] Various parts of these plants, including the roots, bark, and leaves, are utilized to treat conditions such as pain, cold, urinary tract disorders, rheumatoid arthritis, and gastrointestinal issues.[1] Lindera pulcherrima, a known source of this compound, is traditionally used to remedy colds, fever, and coughs.[2][3] The therapeutic effects of Lindera species are attributed to their complex phytochemical composition, which includes sesquiterpenoids, alkaloids, flavonoids, and butanolides.[1][4]
Pharmacological Potential and Biological Activities
While this compound itself has not been extensively studied, the pharmacological activities of extracts from Lindera species and related compounds provide strong indications of its potential.
Antioxidant and Antibacterial Activity
The essential oil of Lindera pulcherrima leaves, which contains a variety of furanosesquiterpenoids including this compound, has demonstrated significant antioxidant and antibacterial properties.[3][5]
| Assay | Test Substance | Result (IC50) | Source |
| DPPH Radical Scavenging | L. pulcherrima leaf essential oil | 0.087 mg/ml | [3] |
| Inhibition of Lipid Peroxidation | L. pulcherrima leaf essential oil | 0.74 mg/ml | [3] |
Anti-inflammatory Activity
Benzofuran derivatives have been shown to possess potent anti-inflammatory properties.[6] Studies on synthetic benzofuran hybrids have demonstrated their ability to inhibit the production of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This activity is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[6] Given that this compound is a benzofuran, it is plausible that it contributes to the anti-inflammatory effects reported for Lindera extracts.
Experimental Protocols
Detailed experimental protocols for the isolation and evaluation of bioactive compounds from Lindera species are crucial for further research. Below is a generalized workflow based on standard methodologies in phytochemistry and pharmacology.
General Experimental Workflow for Isolation and Bioactivity Screening
Caption: Generalized workflow for the isolation and bioactivity screening of this compound.
Potential Signaling Pathways
The anti-inflammatory effects of benzofurans are often linked to the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related compounds, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB and MAPK signaling cascades.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
References
- 1. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties [mdpi.com]
- 3. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genus Lindera: a source of structurally diverse molecules having pharmacological significance [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lindenenol from Radix linderae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lindenenol, a sesquiterpenoid compound found in Radix linderae (the dried root of Lindera aggregata), has garnered interest for its potential pharmacological activities, including antioxidant and antibacterial properties. Radix linderae, known as "Wu Yao" in traditional Chinese medicine, has a long history of use for various ailments. These application notes provide detailed protocols for the extraction and purification of this compound, summarize quantitative data from relevant studies, and illustrate the experimental workflow and a key signaling pathway associated with the anti-inflammatory effects of Radix linderae constituents.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of this compound from Radix linderae.
| Parameter | Method | Value | Purity | Reference |
| Extraction Yield | Ethanol Reflux | 9.07% (crude extract from raw material) | Not Applicable | [1] |
| Purification Yield | High-Speed Counter-Current Chromatography (HSCCC) | 64.8 mg of this compound from 450 mg of crude extract | 98.2% | [2][3] |
| Purification Yield | High-Speed Counter-Current Chromatography (HSCCC) | 40.2 mg of linderalactone from 450 mg of crude extract | 99.7% | [2][3] |
Experimental Protocols
Protocol 1: Crude Extraction of this compound from Radix linderae via Ethanol Reflux
This protocol describes the initial extraction of a crude mixture containing this compound from the dried roots of Lindera aggregata.
Materials and Reagents:
-
Dried roots of Lindera aggregata
-
80% Ethanol
-
Milling equipment
-
Reflux apparatus
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation of Plant Material: Grind the dried roots of L. aggregata into a coarse powder (to pass through a 40-mesh sieve).[1]
-
Ethanol Reflux Extraction:
-
Filtration and Concentration:
-
Lyophilization:
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the purification of this compound from the crude extract obtained in Protocol 1.
Materials and Reagents:
-
Crude extract of Radix linderae
-
Light petroleum
-
Ethyl acetate
-
Methanol
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 5:5:6:4.[2][3]
-
Thoroughly equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper phase will be used as the stationary phase and the lower phase as the mobile phase.[2][3]
-
-
Sample Preparation:
-
HSCCC Separation:
-
Stationary Phase: Fill the HSCCC column with the upper (organic) phase.
-
Mobile Phase: Pump the lower (aqueous) phase through the column at a defined flow rate.
-
Revolution Speed: Set the rotational speed of the centrifuge.
-
Sample Injection: Inject the prepared sample solution.
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
-
-
Analysis and Identification:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Constituents of Radix linderae, such as linderanine C, have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[4] This diagram illustrates a plausible mechanism by which this compound may inhibit inflammation.
References
- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]
- 2. tautobiotech.com [tautobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Linderanine C regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Lindenenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lindenenol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. Preliminary studies on related terpenoids suggest possible antimicrobial activity. To rigorously evaluate the antibacterial efficacy of this compound, standardized and reproducible susceptibility testing protocols are essential. These application notes provide detailed methodologies for determining the antibacterial spectrum and potency of this compound through established in vitro assays.
The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing, adapted for natural products.[1] They describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.
Core Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step in testing natural compounds like this compound, which are often lipophilic, is ensuring proper solubilization to allow for accurate and reproducible results in aqueous culture media.[1]
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Accurately weigh a precise amount of pure this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Perform serial dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the test wells should not exceed a level that affects bacterial growth (typically ≤1%). A solvent toxicity control must be included in the experiment.
Bacterial Strains and Inoculum Preparation
The selection of bacterial strains is critical for determining the spectrum of antibacterial activity. A panel of both Gram-positive and Gram-negative bacteria, including standard reference strains and clinical isolates, is recommended.[1]
Recommended Bacterial Strains (ATCC - American Type Culture Collection):
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Protocol for Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Adjust the turbidity with sterile broth or saline as needed.
-
Within 15 minutes of standardization, dilute the bacterial suspension to the final required inoculum density for the specific assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] It is considered a gold standard for susceptibility testing.[5]
Materials:
-
Sterile 96-well microtiter plates
-
Prepared this compound dilutions
-
Standardized bacterial inoculum (5 x 10⁵ CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Positive control (a standard antibiotic, e.g., Gentamicin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of DMSO used)
-
Resazurin solution (optional, as a growth indicator)[3]
Protocol:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
The last well in each row should contain only broth and serve as a growth control.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension to achieve a final volume of 200 µL.
-
Include wells for positive, negative, and solvent controls.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4] Optionally, add a growth indicator like resazurin to aid in visualization.[3]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This test is a logical extension of the MIC assay.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.[6][7] This is practically observed as the lowest concentration at which no bacterial colonies grow on the agar plate.
Data Presentation
Quantitative data from the MIC and MBC assays should be presented in a clear and structured format to allow for easy comparison of this compound's activity against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | ||
| Enterococcus faecalis (ATCC 29212) | Positive | ||
| Escherichia coli (ATCC 25922) | Negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio.
| Bacterial Strain | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[6]
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination of this compound.
Logical Relationship of Protocol Steps
Caption: Logical flow from preparation to data interpretation.
Potential Mechanism of Action Signaling Pathway
While the exact mechanism of this compound is yet to be fully elucidated, terpenoids often exert their antibacterial effects by disrupting the bacterial cell membrane.[8][9] This can lead to a cascade of events resulting in cell death.
Caption: Postulated mechanism of antibacterial action for this compound.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. akjournals.com [akjournals.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 9. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lindenenol as a Natural Antibacterial Agent
Disclaimer: Scientific literature extensively documents the antibacterial properties of Linalool, a structurally similar terpenoid alcohol. Due to the limited direct research on Lindenenol, this document leverages findings on Linalool as a predictive model for this compound's potential antibacterial applications and associated experimental protocols. Researchers should validate these methodologies specifically for this compound.
Introduction
This compound, a naturally occurring monoterpene alcohol, presents a promising avenue for the development of novel antibacterial agents. Its structural similarity to Linalool suggests potential for a broad spectrum of activity against various bacterial pathogens, including those forming resilient biofilms. These notes provide an overview of its potential antibacterial efficacy, mechanisms of action, and detailed protocols for its investigation.
Antibacterial Spectrum and Efficacy
Based on data from the closely related compound Linalool, this compound is anticipated to be effective against a range of bacteria. The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Anticipated Antibacterial Activity of this compound (based on Linalool data)
| Bacterial Species | Type | Anticipated MIC (µL/mL) | Anticipated MBC (µL/mL) | Reference |
| Pseudomonas fluorescens | Gram-negative | 1.25 | 2.5 | [1] |
| Bacillus amyloliquefaciens DY1a | Gram-positive | 4 (MBIC) | - | [2] |
| Bacillus amyloliquefaciens DY1b | Gram-positive | 8 (MBIC) | - | [2] |
| Streptococcus pyogenes | Gram-positive | 0.004% (v/v) (MBIC) | - | [3] |
Note: MBIC refers to the Minimum Biofilm Inhibitory Concentration.
Mechanism of Action
This compound is likely to exert its antibacterial effects through a multi-targeted approach, primarily focusing on the disruption of the bacterial cell membrane and key cellular processes.[1][4]
Key Mechanisms:
-
Cell Membrane Damage: this compound is predicted to compromise the integrity of the bacterial cell membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components such as ions, nucleic acids (DNA and RNA), and proteins.[1][4]
-
Inhibition of Metabolic Pathways: The compound is expected to interfere with crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis.[1][4] This is achieved by inhibiting the activity of key enzymes like succinate dehydrogenase (SDH), malate dehydrogenase (MDH), and pyruvate kinase (PK).[1]
-
Disruption of Energy Synthesis: this compound may inhibit ATPase activity, thereby hindering the synthesis of ATP, the primary energy currency of the cell.[1]
-
Inhibition of Cellular Respiration: A decrease in the activity of respiratory chain dehydrogenases suggests that this compound can inhibit cellular respiration.[1][4]
-
Anti-Biofilm Activity: this compound is anticipated to inhibit biofilm formation by interfering with cell motility, reducing the production of extracellular polymeric substances (EPS), and decreasing cell surface hydrophobicity.[2] It may also interact with quorum-sensing systems, which are crucial for biofilm development.[2]
Signaling Pathway Diagram
Caption: Proposed antibacterial mechanism of this compound.
Experimental Protocols
The following protocols are foundational for evaluating the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes a broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Caption: Workflow for MIC and MBC determination.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
MBC Determination: Take a 10 µL aliquot from each well showing no growth and plate it onto a fresh agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms.
-
Preparation of this compound Dilutions: In a 96-well flat-bottomed microtiter plate, prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth).
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on handling and storage.
Conclusion
This compound holds significant promise as a natural antibacterial agent. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to fully elucidate its antibacterial spectrum and potential therapeutic applications.
References
- 1. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm Activity and Mechanism of Linalool against Food Spoilage Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Biofilm Potential of Linalool, a Major Compound from Hedychium larsenii, against Streptococcus pyogenes and Its Toxicity Assessment in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
Lindenol: A Potential Antioxidant Additive for Research and Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The search for effective, natural antioxidant additives is a burgeoning area of research, driven by the increasing understanding of the role of oxidative stress in a myriad of pathological conditions. While the term "Lindenenol" does not correspond to a recognized compound in scientific literature, it is likely a reference to bioactive constituents of the Linden (Tilia) tree, such as those found in linden honey, or the monoterpene alcohol linalool, a prominent component of many essential oils, including some from linden species. Both linden honey and linalool have demonstrated notable antioxidant properties, positioning them as promising candidates for development as antioxidant additives in pharmaceutical, nutraceutical, and cosmetic applications. This document provides a summary of their antioxidant capacities, detailed experimental protocols for assessing their activity, and an overview of the signaling pathways potentially involved in their mechanism of action.
Data Presentation: Antioxidant Activity of Linalool and Linden Honey
The antioxidant potential of linalool and linden honey has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of their efficacy.
Table 1: In Vitro Antioxidant Activity of Linalool
| Assay | Test System | Concentration/Dose | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | 50 µg/mL | 50.57% inhibition | [1] |
| DPPH Radical Scavenging | Plasma from human subjects | Inhalation of 1% linalool | Increased scavenging activity from 16.32% to 27.36% in CTS patients | [2] |
| Hydroxyl Radical Scavenging | Chemical Assay | Not specified | IC50: 27.5 ± 0.02 µM | [3] |
| Superoxide Anion Scavenging | Chemical Assay | Not specified | IC50: 21.2 ± 0.04 µM | [3] |
| Hydrogen Peroxide Scavenging | Chemical Assay | 50 µg/mL | 56.36% scavenging activity | [4] |
Table 2: Antioxidant Capacity of Linden Honey
| Assay | Parameter | Result Range | Reference |
| DPPH Radical Scavenging | mg Vitamin C equivalent/100g | 4.51 - 9.38 | [5] |
| ABTS Radical Scavenging | mg Vitamin C equivalent/100g | 10.89 - 34.83 | [5] |
| FRAP (Ferric Reducing Antioxidant Power) | mg Vitamin C equivalent/100g | 30.88 - 51.73 | [5] |
| Total Phenolic Content | mg Gallic Acid Equivalent/100g | 17.57 - 31.95 | [5] |
| Total Flavonoid Content | mg Rutin Equivalent/100g | 0.81 - 1.77 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are protocols for common in vitro antioxidant assays that can be adapted for the evaluation of linalool, linden honey, or other potential antioxidant compounds.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (Linalool or Linden Honey extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Sample preparation: Dissolve the test compound in methanol to prepare a stock solution. A series of dilutions should be prepared from the stock solution to determine the IC50 value.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compound (Linalool or Linden Honey extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of the test compound in the same solvent used for diluting the ABTS•+ solution.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions to the respective wells.
-
For the control, add 10 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
The IC50 value can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of compounds like linalool are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein synthesis. These proteins play a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. Studies have shown that linalool can activate the Nrf2/HO-1 pathway, thereby exerting its anti-inflammatory and antioxidant effects.[6][7][8]
Caption: Nrf2 signaling pathway activation by Linalool.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the antioxidant assays described above.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
References
- 1. uotechnology.edu.iq [uotechnology.edu.iq]
- 2. Antioxidant activity of linalool in patients with carpal tunnel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linalool prevents oxidative stress activated protein kinases in single UVB-exposed human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. scielo.br [scielo.br]
- 6. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linalool attenuates lipid accumulation and oxidative stress in metabolic dysfunction-associated steatotic liver disease via Sirt1/Akt/PPRA-α/AMPK and Nrf-2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lindenenol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lindenenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Extraction Yield
Possible Causes:
-
Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound.
-
Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for the complete diffusion of this compound from the plant matrix.
-
Suboptimal Temperature: The extraction temperature may be too low, resulting in poor solubility and diffusion, or too high, leading to the degradation of this compound.
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to incomplete extraction.
-
Inefficient Extraction Method: The chosen extraction technique may not be the most effective for this particular compound and plant matrix.
Suggested Solutions:
-
Solvent Optimization: Experiment with solvents of varying polarities. For sesquiterpenoid lactones like this compound, ethanol-water mixtures have been shown to be effective.[1] A systematic approach, such as Response Surface Methodology (RSM), can be employed to determine the optimal solvent concentration.[2][3][4][5]
-
Time Optimization: Increase the extraction time in increments to determine the point of diminishing returns. Studies on similar compounds suggest that for ultrasound-assisted extraction (UAE), an optimal time is often around 30-60 minutes.[1][6]
-
Temperature Control: Evaluate a range of temperatures. For many sesquiterpenoid lactones, temperatures between 30°C and 60°C are a good starting point.[7][8] Be mindful of potential degradation at higher temperatures.
-
Solid-to-Liquid Ratio Adjustment: Increase the solvent-to-sample ratio. Ratios between 20:1 and 50:1 (mL/g) are commonly used in the extraction of sesquiterpenoid lactones.[1][5][9]
-
Method Evaluation: Consider alternative or modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can offer higher efficiency and shorter extraction times compared to conventional methods like maceration.[1][2]
Issue 2: Co-extraction of Impurities
Possible Causes:
-
Non-selective Solvent: The solvent system may be co-extracting a wide range of other compounds along with this compound.
-
Crude Initial Extract: The initial extraction step may not provide sufficient selectivity.
Suggested Solutions:
-
Solvent Selectivity: Fine-tune the polarity of your solvent system to be more selective for this compound.
-
Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, a crude extract can be partitioned between a non-polar solvent (like hexane) and a more polar solvent (like methanol or an ethanol-water mixture) to separate compounds based on their polarity.
-
Chromatographic Purification: Employ chromatographic techniques such as column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for purification of the crude extract.
Issue 3: Degradation of this compound During Extraction
Possible Causes:
-
High Temperature: this compound, like many sesquiterpenoid lactones, can be thermolabile.
-
Exposure to Light or Air: Prolonged exposure to light and oxygen can lead to degradation.
-
Inappropriate pH: Extreme pH conditions can cause structural changes in the molecule.
Suggested Solutions:
-
Temperature Management: Use lower extraction temperatures or methods that minimize heat exposure, such as UAE at a controlled temperature.[1]
-
Protect from Light and Air: Conduct extractions in amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen).
-
pH Control: Maintain a neutral pH during the extraction process unless a specific pH is required for selective extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: While several methods can be used, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[1][2] These methods can reduce extraction time and solvent consumption. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative isolation and purification of this compound.
Q2: Which solvent system is recommended for this compound extraction?
A2: The choice of solvent is critical. For sesquiterpenoid lactones, mixtures of ethanol and water are often effective.[1] The optimal ratio will depend on the specific plant material and extraction method. For HSCCC, a two-phase solvent system of light petroleum-ethyl acetate-methanol-water has been reported.
Q3: How can I optimize the yield of this compound extraction?
A3: Optimization can be achieved by systematically varying key parameters such as solvent composition, temperature, extraction time, and the solid-to-liquid ratio. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose, allowing for the evaluation of the effects of multiple variables and their interactions on the extraction yield.[2][3][4][5][10]
Q4: What are the key parameters to consider for Ultrasound-Assisted Extraction (UAE) of this compound?
A4: For UAE, important parameters to optimize include:
-
Ultrasonic Power/Frequency: Higher power can enhance extraction but may also cause degradation. A frequency of around 40 kHz is commonly used.[11]
-
Extraction Time: Typically ranges from 15 to 60 minutes.[1]
-
Temperature: Should be controlled to prevent degradation of the target compound.
-
Solvent-to-Sample Ratio: Generally in the range of 20:1 to 50:1 mL/g.[1][5][9]
Data Presentation
Table 1: Optimization of Sesquiterpenoid Lactone Extraction using Response Surface Methodology (RSM) - Example Data
| Independent Variables | Range | Optimal Value | Reference |
| Microwave-Assisted Extraction (MAE) | [2] | ||
| Ethanol/Water Ratio (%) | 80 - 100 | 99.95 | |
| Liquid-to-Solid Ratio (mL/mg) | 30 - 50 | 44.57 | |
| Microwave Power (W) | 200 - 400 | 212.8 | |
| Extraction Time (min) | 3 - 7 | 7.00 | |
| Ultrasound-Assisted Extraction (UAE) | [6] | ||
| Extraction Time (min) | 20 - 40 | 33.6 | |
| Extraction Temperature (°C) | 60 - 90 | 78.2 | |
| Solvent/Sample Ratio (mL/g) | 10 - 30 | 26.1 |
Note: This table presents example data from studies on sesquiterpenoid lactones, which can serve as a starting point for the optimization of this compound extraction.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoid Lactones (Adapted from literature) [1][11]
-
Sample Preparation: Air-dry and grind the plant material (e.g., Lindera species) to a fine powder.
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Sonication is performed at a set frequency (e.g., 40 kHz) for a predetermined time (e.g., 30 minutes).
-
Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
The solvent can be removed under vacuum to concentrate the extract.
-
-
Purification (Optional):
-
The concentrated extract can be redissolved in water and partitioned with a non-polar solvent like diethyl ether to isolate the sesquiterpene lactone fraction.
-
The organic phases are combined, dried (e.g., with anhydrous Na₂SO₄), and concentrated.
-
-
Analysis: The final extract can be analyzed by HPLC or other suitable methods to determine the yield and purity of this compound.
Mandatory Visualizations
Caption: Anti-inflammatory signaling pathway of Lindenenyl Acetate.
Caption: General workflow for this compound extraction and purification.
References
- 1. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Response Surface Methodology for the Optimization of the Extraction of Triterpenoid Saponins from Azadirachta excelsa Leaves | Chemical Engineering Transactions [cetjournal.it]
- 6. biozoojournals.ro [biozoojournals.ro]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
- 10. mdpi.com [mdpi.com]
- 11. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the mobile phase for Lindenenol HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Lindenenol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A common starting point for the reversed-phase HPLC analysis of this compound and other sesquiterpene lactones is a gradient mobile phase consisting of acetonitrile and water.[1] An isocratic mobile phase of acetonitrile and water, for instance in a 45:55 ratio, has also been successfully used for the separation of similar compounds from the same plant matrix.[2]
Q2: What type of HPLC column is recommended for this compound analysis?
A C18 reversed-phase column is the most commonly used stationary phase for the analysis of this compound and other sesquiterpene lactones.[1][2] Column dimensions such as 4.6 mm x 250 mm with 5 µm particles are frequently reported.[2]
Q3: At what wavelength should I detect this compound?
Sesquiterpene lactones, like this compound, often lack strong chromophores and typically exhibit maximum UV absorption at low wavelengths, generally between 210 nm and 220 nm.[3] Therefore, a detection wavelength in this range is recommended for optimal sensitivity.
Q4: Is a mobile phase modifier necessary for this compound analysis?
The use of a modifier can be beneficial. For the analysis of similar sesquiterpene lactones, adding a small amount of acid, such as 0.1% phosphoric acid, to the aqueous component of the mobile phase has been shown to improve peak shape and resolution.[2]
Q5: How can I improve the resolution between this compound and other co-eluting compounds?
To improve resolution, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the mobile phase composition: Trying different organic modifiers like methanol in place of or in combination with acetonitrile can alter selectivity.
-
Modify the mobile phase pH: Adding an acidifier like phosphoric or formic acid can suppress the ionization of acidic silanols on the column, reducing peak tailing and improving resolution.[2]
-
Lower the flow rate: This can lead to better separation, although it will increase the analysis time.
-
Use a column with a different selectivity: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may be required.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column packing.- Sample overload.- Inappropriate sample solvent. | - Add a mobile phase modifier like 0.1% phosphoric acid to reduce silanol interactions.[2]- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| High Backpressure | - Blockage in the system (e.g., guard column, frits, or column inlet).- Precipitated buffer in the mobile phase. | - Systematically check for blockages by removing components (guard column, then analytical column) and observing the pressure.- Back-flush the column with a strong solvent.- Ensure mobile phase components are fully dissolved and filtered. |
| No Peaks or Very Small Peaks | - Incorrect detection wavelength.- Sample degradation.- Injection issue. | - Set the detector to a low wavelength (e.g., 210-220 nm) as sesquiterpene lactones have poor UV absorbance at higher wavelengths.[3]- Sesquiterpene lactones can be unstable; use freshly prepared samples.[4]- Check the injector for blockages or leaks and ensure the correct injection volume is being delivered. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue. | - Degas the mobile phase thoroughly.- Use high-purity HPLC-grade solvents.- Check the detector lamp's energy and replace if necessary. |
Experimental Protocols
Below are detailed methodologies for this compound HPLC analysis based on published methods.
Method 1: Gradient HPLC for this compound
This method is adapted from a study on the preparative isolation of this compound.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 84% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm and 254 nm were used in the cited study, but 210-220 nm may provide better sensitivity for this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Method 2: Isocratic HPLC for Similar Sesquiterpene Lactones
This method is based on the analysis of other sesquiterpene lactones from Radix Linderae.[2]
-
Column: Diamonsil C18 column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Not specified, ambient is a reasonable starting point.
Data Presentation
The following table summarizes the chromatographic conditions from the cited literature.
| Parameter | Method 1 (Gradient)[1] | Method 2 (Isocratic)[2] |
| Compound(s) | This compound, Linderalactone | Hydroxylinderstrenolide, Neolinderalactone, Linderane |
| Column | SPHERIGEL ODS C18 | Diamonsil C18 |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water | Acetonitrile and Water with 0.1% H3PO4 |
| Elution Mode | Gradient (30% to 84% Acetonitrile in 30 min) | Isocratic (45% Acetonitrile) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 235 nm and 254 nm | 220 nm |
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound HPLC analysis.
Troubleshooting Logic for Unstable Retention Times
Caption: Troubleshooting inconsistent retention times.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Lindenenol solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with lindenenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a sesquiterpenoid, a class of natural products known for their potential therapeutic properties.[1] Its chemical structure (Molecular Formula: C15H18O2) and computed XLogP3 of 2.1 suggest a lipophilic nature, which often correlates with poor solubility in water.[2] This low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability and consistent dosing in biological assays.[1]
Q2: What are the general properties of this compound?
A2: Key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C15H18O2 | PubChem[2] |
| Molecular Weight | 230.30 g/mol | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Appearance | Crystalline solid (typical for pure compound) | Inferred from general knowledge |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[3] |
Q3: Are there any pre-formulated solutions of this compound available?
A3: While some suppliers may offer this compound in a solid form, pre-formulated solutions are not always readily available due to potential stability issues. It is common for researchers to prepare fresh solutions for their experiments. MedchemExpress provides protocols for preparing stock solutions and working solutions, which are detailed in the Troubleshooting Guide below.[3]
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when dissolving this compound in aqueous-based media for experimental use.
Issue 1: this compound does not dissolve in my aqueous buffer (e.g., PBS, Saline).
-
Cause: this compound is a hydrophobic molecule and has very low intrinsic solubility in aqueous solutions.
-
Solution: A co-solvent system is necessary to dissolve this compound. Direct dissolution in purely aqueous buffers will likely be unsuccessful.
-
Recommended Starting Protocol: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A solubility of up to 100 mg/mL in DMSO has been reported, though this may require sonication.[3]
-
Workflow for Preparing a Working Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For your final working solution, use a multi-component solvent system. It is crucial to add and mix the solvents in the specified order.
-
Further dilute the stock solution into an appropriate vehicle for your experiment. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: The addition of a large volume of aqueous buffer to the DMSO stock solution can cause the this compound to crash out of solution due to the drastic change in solvent polarity.
-
Solution: Employ a formulation strategy that improves the stability of this compound in the final aqueous-based medium.
-
Formulation Options:
-
Co-solvent/Surfactant System: This involves a mixture of solvents and a surfactant to maintain solubility.
-
Cyclodextrin-based Formulation: This uses a carrier molecule to encapsulate the hydrophobic this compound.
-
Lipid-based Formulation: For certain applications, a lipid-based vehicle can be used.
-
-
Experimental Protocols: Detailed protocols for these formulations are provided in the "Experimental Protocols" section.
-
Issue 3: My this compound solution appears cloudy or as a suspension.
-
Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system, resulting in a suspended solution rather than a clear one.
-
Solution:
-
Confirm the desired state: For some in vivo applications like oral or intraperitoneal injections, a suspended solution might be acceptable.[3]
-
Increase solubility: If a clear solution is required, you may need to adjust the formulation. This could involve increasing the proportion of co-solvents or surfactants, or using a different solubilization technique.
-
Physical assistance: Applying heat and/or sonication can aid in the dissolution process.[3] However, be cautious with heat as it may degrade the compound.
-
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use, based on established protocols for poorly soluble compounds.
Protocol 1: Co-solvent/Surfactant Formulation
This protocol is suitable for preparing a suspended solution for in vivo use.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of a 2.5 mg/mL working solution, add the components in the following order: a. 400 µL of PEG300. b. 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly. c. 50 µL of Tween-80. Mix thoroughly. d. 450 µL of Saline. Mix thoroughly.
-
Use sonication to create a more uniform suspension.
| Component | Volume/Amount for 1 mL final solution | Final Concentration |
| This compound | 2.5 mg | 2.5 mg/mL (10.86 mM) |
| DMSO | 100 µL | 10% |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
Protocol 2: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation
This protocol aims to improve solubility by forming an inclusion complex.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
To prepare 1 mL of a 2.5 mg/mL working solution, add the components in the following order: a. 900 µL of the 20% SBE-β-CD in Saline solution. b. 100 µL of the 25 mg/mL this compound stock in DMSO.
-
Mix thoroughly and use sonication if necessary to aid dissolution. This will likely result in a suspended solution.
| Component | Volume/Amount for 1 mL final solution | Final Concentration |
| This compound | 2.5 mg | 2.5 mg/mL (10.86 mM) |
| DMSO | 100 µL | 10% |
| SBE-β-CD in Saline (20%) | 900 µL | 90% (of a 20% solution) |
Protocol 3: Oil-based Formulation
This protocol provides a clear solution and is suitable for specific applications where an oil vehicle is appropriate.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of a ≥ 2.5 mg/mL working solution, add the components in the following order: a. 900 µL of Corn Oil. b. 100 µL of the 25 mg/mL this compound stock in DMSO.
-
Mix thoroughly. This should result in a clear solution.
| Component | Volume/Amount for 1 mL final solution | Final Concentration |
| This compound | ≥ 2.5 mg | ≥ 2.5 mg/mL (10.86 mM) |
| DMSO | 100 µL | 10% |
| Corn Oil | 900 µL | 90% |
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Since no specific signaling pathways for this compound were identified, a logical diagram for the decision-making process in formulation development is provided below.
Caption: Decision tree for selecting a suitable this compound formulation strategy.
References
Technical Support Center: Stabilizing Lindenenol in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Lindenenol in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability a concern in experimental buffers?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Like many sesquiterpene lactones, this compound is susceptible to degradation in aqueous solutions, which can affect the accuracy and reproducibility of experimental results. The primary concern is the hydrolysis of the α-methylene-γ-lactone ring, a key structural feature often essential for its biological activity. This degradation is typically accelerated by changes in pH and temperature.
2. What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in experimental buffers is primarily influenced by:
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pH: this compound is generally more stable in acidic conditions (pH < 7) and tends to degrade in neutral to alkaline conditions (pH ≥ 7) due to base-catalyzed hydrolysis of the lactone ring.
-
Temperature: Higher temperatures accelerate the rate of degradation. For short-term storage of stock solutions and during experiments, it is advisable to maintain low temperatures (e.g., 4°C) whenever possible.
-
Buffer Composition: The components of the buffer can potentially interact with this compound. It is crucial to use high-purity reagents and sterile water to prepare buffers.
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Presence of Enzymes: If working with cell lysates or other biological matrices, esterases can enzymatically hydrolyze the lactone ring.
-
Light Exposure: While less common for this class of compounds, prolonged exposure to UV light can potentially lead to photodegradation. It is good practice to protect solutions from light.
-
Oxidation: Although hydrolysis is the primary degradation pathway, oxidation can also occur, especially if the experimental system contains oxidizing agents or is exposed to air for extended periods.
3. What is the expected degradation pathway for this compound in aqueous buffers?
The primary degradation pathway for this compound in neutral to alkaline aqueous buffers is the hydrolysis of the γ-lactone ring. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a biologically inactive hydroxy carboxylate salt.
Caption: Putative degradation pathway of this compound in aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer. | This compound has low aqueous solubility. The concentration of the organic solvent from the stock solution is too high in the final buffer. The buffer pH is not optimal for solubility. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) to minimize the volume added to the buffer. Consider using a stabilizing agent like cyclodextrin to enhance solubility. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the experiment. Test solubility at different pH values; acidic pH may improve solubility for some compounds. |
| Loss of this compound activity over time in the experimental buffer. | Degradation of this compound due to hydrolysis of the lactone ring, especially at neutral or alkaline pH. Temperature-dependent degradation. | Perform experiments at a lower pH if compatible with the assay (e.g., pH 6.0-6.5). If the pH must be neutral, minimize the incubation time. Prepare fresh working solutions of this compound just before use. Maintain solutions on ice (4°C) during the experiment whenever possible. Use a stabilizing agent such as hydroxypropyl-β-cyclodextrin. |
| Inconsistent results between experimental replicates. | Incomplete dissolution of this compound in the stock solution or buffer. Degradation of this compound in the stock solution over time. Pipetting errors with small volumes of stock solution. | Ensure complete dissolution of the this compound stock solution by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare a dilution series from the stock solution to ensure accurate pipetting. |
| High background signal or interference in the assay. | The organic solvent used for the stock solution (e.g., DMSO) is interfering with the assay at the final concentration. Degradation products of this compound are interfering with the assay readout. | Run a vehicle control (buffer with the same concentration of organic solvent but without this compound) to assess the effect of the solvent. If interference is observed, reduce the final solvent concentration. Analyze the purity of the this compound solution over time using HPLC to check for the presence of degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General In Vitro Stability Testing of this compound
Caption: Experimental workflow for in vitro stability testing.
-
Objective: To determine the degradation rate of this compound in different buffers and at various temperatures.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffers (e.g., 0.1 M Phosphate buffer pH 6.0, 7.4, and 8.0)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
-
-
Procedure:
-
Prepare the experimental buffers at the desired pH values.
-
Spike the this compound stock solution into each buffer to a final concentration of, for example, 10 µM. Ensure the final DMSO concentration is consistent across all samples and is low (e.g., <0.1%).
-
Immediately after spiking, take a sample from each buffer for the time zero (t=0) measurement.
-
Incubate the remaining solutions at the desired temperatures (e.g., 25°C and 37°C).
-
Collect aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
-
Data Presentation
Table 1: Solubility of this compound in Common Buffers (Hypothetical Data)
| Buffer System (0.1 M) | pH | Temperature (°C) | Estimated Solubility (µg/mL) |
| Citrate Buffer | 5.0 | 25 | ~50 |
| Phosphate Buffer | 6.0 | 25 | ~20 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | <5 |
| TRIS Buffer | 8.0 | 25 | <1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the solubility of this compound experimentally under their specific conditions.
Table 2: Effect of pH and Temperature on this compound Stability (Hypothetical Data)
| Buffer System (0.1 M) | pH | Temperature (°C) | Half-life (t½) in hours |
| Citrate Buffer | 5.0 | 25 | > 48 |
| Phosphate Buffer | 6.0 | 25 | ~ 24 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~ 8 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | ~ 3 |
| TRIS Buffer | 8.0 | 25 | ~ 2 |
Note: This table presents hypothetical data for illustrative purposes. The actual stability will depend on the specific experimental conditions.
Advanced Stabilization Strategies
For experiments requiring prolonged stability of this compound, especially at neutral pH, the use of stabilizing agents is recommended.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Protocol for Preparing this compound with HP-β-CD:
-
Prepare a solution of HP-β-CD in the desired experimental buffer (e.g., 1-10% w/v).
-
Add the this compound stock solution to the HP-β-CD solution while vortexing.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
This stabilized this compound solution can then be used in the experiment. The optimal ratio of this compound to HP-β-CD should be determined empirically.
Use of Antioxidants
If oxidative degradation is a concern, the addition of a mild, water-soluble antioxidant to the buffer may be beneficial. However, it is crucial to ensure that the antioxidant does not interfere with the experimental assay.
Potential Antioxidants:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
The compatibility and effectiveness of any antioxidant must be validated for the specific experimental system.
Caption: Logical flow for troubleshooting this compound stability issues.
Technical Support Center: Overcoming Low in vivo Bioavailability of Poorly Soluble Compounds
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our lead compound, a poorly soluble natural product, after oral administration in our animal model. What are the likely causes?
A1: Low oral bioavailability for poorly soluble compounds typically stems from two main challenges:
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Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[1]
-
Poor Membrane Permeability: The dissolved compound may not efficiently pass through the intestinal epithelial cells into the bloodstream.
-
First-Pass Metabolism: The compound, after absorption, may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[2]
A combination of these factors often results in minimal amounts of the active compound reaching the target tissues.
Q2: What are the initial steps to identify the primary barrier to our compound's bioavailability?
A2: A systematic approach is crucial. We recommend the following initial assessments:
-
Biopharmaceutical Classification System (BCS) Assessment: Determine the compound's solubility and permeability characteristics to classify it. Most poorly soluble natural products fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]
-
In vitro Dissolution Studies: Test the dissolution rate of the pure compound in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-glycoprotein.[3]
-
Metabolic Stability Assays: Incubate the compound with liver microsomes to determine its susceptibility to first-pass metabolism.[4]
This initial data will help you select the most appropriate strategy to enhance bioavailability.
Troubleshooting and Strategy Guides
Strategy 1: Formulation-Based Approaches
Issue: Our compound has very low solubility, which we believe is the rate-limiting step for its absorption.
Solution: Advanced formulation strategies can significantly enhance the solubility and dissolution rate of your compound in the GI tract.[5][6]
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in the formulation. | The compound has poor miscibility with the chosen excipients. | Screen a wider range of lipids, polymers, and surfactants to find a more compatible system. Consider creating a salt form of the compound if applicable.[6] |
| The formulation is physically unstable and precipitates upon storage. | The drug is supersaturated in the carrier and crystallizes over time. | Incorporate precipitation inhibitors or switch to a more stable formulation, such as creating an amorphous solid dispersion.[5] |
| No significant improvement in in vivo bioavailability despite improved in vitro dissolution. | The compound may have poor permeability or be subject to high first-pass metabolism. | Consider formulations that can enhance permeability or promote lymphatic uptake, such as lipid-based nanoparticles.[7][8] |
Featured Formulation: Solid Lipid Nanoparticles (SLNs)
SLNs are a promising approach for enhancing the oral bioavailability of poorly soluble drugs. They can increase solubility, protect the drug from degradation, and facilitate absorption.[9][10]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve your compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
The following table presents hypothetical pharmacokinetic parameters for a poorly soluble compound administered orally to rats in different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 85 ± 15 | 2.0 | 410 ± 75 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 450 ± 60 | 1.5 | 2850 ± 320 | 695 |
| Polymeric Nanoparticles (PLGA) | 50 | 510 ± 75 | 1.0 | 3200 ± 410 | 780 |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
This table demonstrates a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC) when the compound is formulated as nanoparticles, indicating enhanced bioavailability.[10]
Strategy 2: Co-administration with Bioavailability Enhancers
Issue: Our compound appears to be a substrate for efflux pumps like P-glycoprotein, limiting its intestinal absorption.
Solution: Co-administering your compound with known inhibitors of efflux transporters or metabolism can improve its bioavailability.
| Problem | Possible Cause | Suggested Solution |
| The chosen inhibitor is not effective in vivo. | The inhibitor may have its own poor absorption or rapid metabolism. The dose may be insufficient to achieve the required concentration at the site of action. | Select an inhibitor with known good oral bioavailability and conduct dose-ranging studies to find the optimal concentration. |
| Toxicity is observed with the co-administered agent. | The inhibitor may have off-target effects at the required dose. | Screen for other inhibitors with a better safety profile. Consider formulation-based approaches to reduce the required dose of the inhibitor. |
Visualizations
Caption: Workflow for enhancing in vivo bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lindenenol Experiments and Cell Culture Contamination
Welcome to the technical support center for researchers utilizing lindenenol in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my cell culture treated with this compound?
A1: Contamination can manifest in several ways. Key indicators to watch for include:
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Visual Changes: A sudden change in the color of the culture medium (e.g., from red to yellow, indicating a pH drop due to bacterial growth), or cloudiness/turbidity.[1][2][3][4][5]
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Microscopic Examination: The presence of small, dark, moving particles (bacteria), budding yeast cells, or filamentous mold (fungi) when viewing your cells under a microscope.[1][3]
-
Changes in Cell Morphology and Growth: Contaminated cells may show signs of stress, such as rounding up, detaching from the culture surface, vacuolization, or a sudden decrease in proliferation rate.[4][6]
Q2: Could the this compound stock solution be the source of contamination?
A2: Yes, plant-derived compounds like this compound can introduce contaminants if not properly sterilized. Since this compound is likely dissolved in a solvent like DMSO and then diluted in media, it's crucial to ensure the sterility of the stock solution. Autoclaving is generally not recommended for heat-sensitive organic compounds as it can degrade the molecule.[7] Filter sterilization is the preferred method.
Q3: What are the most common types of contaminants I might encounter?
A3: The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[1][2][8][9] Each has distinct characteristics that can aid in identification.
Troubleshooting Guides
Issue 1: My cell culture medium turned cloudy and yellow overnight after adding this compound.
Possible Cause: This rapid change strongly suggests bacterial contamination.[1][2][3][4][5] Bacteria metabolize nutrients in the media quickly, producing acidic byproducts that lower the pH and cause the phenol red indicator to turn yellow.[3]
Troubleshooting Steps:
-
Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination and discard them according to your institution's biohazard waste disposal procedures.[4][6][10]
-
Check Other Cultures: Carefully examine all other cultures that were handled at the same time, even if they appear normal.
-
Review Aseptic Technique: Ensure you are following strict aseptic techniques. This includes sterilizing your work area, wearing appropriate personal protective equipment (PPE), and handling all materials within a laminar flow hood.[11][12][13][14]
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Test Reagents: The contamination could have come from any of the reagents used. If possible, use fresh, unopened bottles of media, serum, and other supplements for your next experiment.
-
Re-sterilize this compound Stock: Prepare a fresh this compound stock solution and sterilize it by filtration through a 0.22 µm syringe filter.[7][15]
Issue 2: I see fuzzy, floating colonies or thin filaments in my culture vessel.
Possible Cause: This is a classic sign of fungal (mold) contamination.[4][5][8] Yeast, another type of fungus, may appear as individual ovoid particles that can cause turbidity.[2][16]
Troubleshooting Steps:
-
Immediate Disposal: Fungal spores can spread easily in a lab. Discard the contaminated cultures immediately and decontaminate the incubator and biosafety cabinet thoroughly.[6][10]
-
Environmental Check: Check for potential sources of mold in the lab environment, such as in water baths or humidified incubators.[9][17]
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Review Handling Procedures: Ensure that all bottles and containers are wiped down with 70% ethanol before being placed in the biosafety cabinet.[12][18] Avoid leaving media or flasks open for extended periods.
Issue 3: My cells are growing poorly and look unhealthy, but the media is not cloudy.
Possible Cause: This could be due to mycoplasma contamination or chemical contamination. Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope, so they do not cause the typical turbidity of a bacterial infection.[1] Chemical contaminants can include impurities in reagents or residues from cleaning agents.[2][19]
Troubleshooting Steps:
-
Mycoplasma Testing: Use a specific mycoplasma detection kit (e.g., PCR-based, ELISA, or DNA staining) to test your cultures.[1][3][19]
-
Quarantine and Treat (if necessary): If mycoplasma is detected, discard the cultures if possible. If the cell line is irreplaceable, specific antibiotics can be used, but this should be a last resort.
-
Evaluate Reagents: Ensure you are using high-quality, cell culture-grade reagents and water.[19]
-
Check for Cytotoxicity of this compound: At high concentrations, this compound itself could be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Common Signs in Culture | Microscopic Appearance |
| Bacteria | Rapid turbidity, sudden pH drop (media turns yellow), sometimes a surface film.[1][2] | Small, rod-shaped or spherical particles, often motile.[1] |
| Yeast | Turbidity, slight pH increase in later stages, may have a distinct odor.[2][9] | Individual ovoid or spherical particles, may show budding.[2][16] |
| Mold (Fungi) | Visible fuzzy or filamentous colonies floating in the media or attached to the vessel surface.[5][8] | Long, branching filaments (hyphae).[8] |
| Mycoplasma | No visible signs of contamination (no turbidity or pH change). Cells may show reduced growth rate, morphological changes, or chromosomal aberrations.[1] | Not visible with a standard light microscope. Requires specialized detection methods.[1] |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture
This protocol outlines the fundamental steps for maintaining a sterile environment.
-
Prepare the Work Area: Before starting, decontaminate the biosafety cabinet by wiping all interior surfaces with 70% ethanol and allowing it to air dry.[12] Run the cabinet's blower for at least 10-15 minutes.
-
Personal Hygiene: Wear a clean lab coat and sterile gloves. Wash hands thoroughly before putting on gloves.[13]
-
Sterilize Materials: Wipe all reagent bottles, media containers, and equipment with 70% ethanol before placing them inside the cabinet.[12][18]
-
Sterile Handling:
-
Only open sterile containers inside the cabinet.
-
Do not touch the inner surface of caps or the neck of flasks/bottles. If you must set a cap down, place it with the opening facing down on a sterile surface.[18]
-
Use sterile, individually wrapped pipettes and discard them after a single use.
-
Work deliberately and avoid rapid movements that could disrupt the laminar airflow.[12]
-
-
Clean Up: After work is complete, remove all items from the cabinet and wipe down the surfaces again with 70% ethanol.[12]
Protocol 2: Preparation and Sterilization of this compound Stock Solution
This protocol describes how to prepare a sterile stock solution of this compound for use in cell culture.
-
Calculate and Weigh: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM). Weigh the this compound powder accurately in a sterile microcentrifuge tube inside a clean biosafety cabinet.
-
Dissolve: Add the appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the this compound powder to dissolve it completely. Vortex briefly if necessary.
-
Filter Sterilization:
-
Draw the this compound-DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube. This is a critical step to remove any potential microbial contaminants.[7][15]
-
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize opportunities for contamination. Store the aliquots at -20°C or -80°C, protected from light.
-
Control Preparation: Prepare a vehicle control stock solution containing only DMSO, and filter-sterilize it in the same manner. This is essential for distinguishing the effects of this compound from the effects of the solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 9. Cell Culture Contamination: How to Prevent Fungal, Yeast, and Bacterial Cell Culture Contamination | Corning [corning.com]
- 10. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. editverse.com [editverse.com]
- 12. 細胞培養プロトコル1:適切な無菌操作および細胞の無菌処理 [sigmaaldrich.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 17. corning.com [corning.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing optimal and safe dosage regimens for novel compounds, such as Lindenenol, in preclinical in vivo studies. Due to the limited publicly available data on this compound, this guide focuses on the fundamental principles and methodologies applicable to the in vivo evaluation of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the starting dose for this compound in my animal model?
A1: Establishing a safe starting dose is a critical first step. A common approach is to conduct a literature review for compounds with similar structures or mechanisms of action. However, for a novel compound like this compound, an initial dose-range finding study is essential. This typically involves administering a wide range of doses to a small number of animals to identify a non-toxic dose and the maximum tolerated dose (MTD). The MTD is often defined as the highest dose that does not cause unacceptable toxicity, such as more than a 10-20% loss in body weight or significant adverse clinical signs.[1]
Q2: What are the key considerations for selecting an appropriate animal model for in vivo studies with this compound?
A2: The choice of animal model should be guided by the research question and the intended therapeutic target of this compound. Key factors to consider include the species' physiological and metabolic similarity to humans for the pathway of interest, the availability of validated disease models in that species, and practical considerations such as animal handling and housing requirements. For initial toxicity and pharmacokinetic studies, rodents (mice and rats) are commonly used due to their well-characterized biology and the availability of established protocols.
Q3: How can I extrapolate a dose from in vitro data (e.g., IC50) to an in vivo setting for this compound?
A3: Extrapolating from in vitro to in vivo doses is complex and often not directly linear due to factors like absorption, distribution, metabolism, and excretion (ADME).[2] While in vitro potency (e.g., IC50) provides a starting point, it does not account for the compound's pharmacokinetic profile. A common, albeit rough, starting point for in vivo studies is to aim for plasma concentrations in the animal model that are a multiple of the in vitro effective concentration. However, this must be validated through dose-escalation studies in vivo.
Q4: What is the importance of determining the pharmacokinetic (PK) profile of this compound?
A4: Understanding the PK profile (absorption, distribution, metabolism, and excretion) of this compound is crucial for designing an effective dosing regimen.[1] PK studies help determine the dosing frequency required to maintain therapeutic concentrations at the target site and can provide insights into potential drug accumulation and toxicity. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.
Q5: What are the common signs of toxicity I should monitor for during in vivo studies with this compound?
A5: Close monitoring for signs of toxicity is paramount. Common indicators include changes in body weight, food and water consumption, altered behavior (e.g., lethargy, agitation), changes in posture or gait, and visible signs of distress such as ruffled fur or labored breathing. For more detailed toxicity assessments, histopathological analysis of major organs (liver, kidney, spleen, etc.) and clinical chemistry panels from blood samples are recommended. The US Environmental Protection Agency (EPA) highlights that chronic exposure to some compounds can affect the liver, blood, and nervous system.[3]
Troubleshooting Guides
Problem: High variability in experimental results between animals in the same dose group.
-
Possible Cause: Inconsistent drug administration, such as improper gavage technique leading to variable absorption.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their administration techniques. For oral dosing, confirm proper placement of the gavage needle. For injectable routes, ensure consistent injection volume and site.
-
Possible Cause: Variability in the animal population (e.g., age, weight, health status).
-
Solution: Use animals from a reputable supplier with a narrow age and weight range. Acclimatize animals to the facility for a sufficient period before starting the experiment.
-
Possible Cause: The formulation of this compound is not homogenous, leading to inconsistent dosing.
-
Solution: Ensure the vehicle used is appropriate for this compound and that the compound is fully dissolved or uniformly suspended. Vortex or sonicate the formulation before each administration.
Problem: No observable therapeutic effect at the tested doses of this compound.
-
Possible Cause: The doses administered are below the therapeutic window.
-
Solution: If no toxicity was observed, a dose-escalation study should be performed to test higher concentrations.
-
Possible Cause: Poor bioavailability of this compound via the chosen route of administration.
-
Solution: Conduct a pharmacokinetic study to determine the bioavailability. Consider alternative routes of administration or formulation strategies to improve absorption. For instance, some natural compounds require specific formulations to enhance their bioavailability.[4]
-
Possible Cause: Rapid metabolism and clearance of this compound.
-
Solution: Analyze the pharmacokinetic data to determine the compound's half-life. A more frequent dosing schedule may be necessary to maintain therapeutic concentrations.
Problem: Unexpected animal mortality or severe toxicity at a previously determined "safe" dose.
-
Possible Cause: Cumulative toxicity from repeated dosing.
-
Solution: The initial MTD may have been determined from a single dose study. A sub-chronic toxicity study with repeated dosing is necessary to assess long-term safety. Intermittent dosing schedules can sometimes reduce toxicity while maintaining efficacy.[5]
-
Possible Cause: The vehicle used for formulation is causing toxicity.
-
Solution: Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the compound.
Data Presentation: Templates for In Vivo Studies
The following tables are templates that researchers can use to structure and present their data from in vivo studies with this compound.
Table 1: Dose-Range Finding and MTD Determination
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 3 | |||
| Dose 1 | 3 | |||
| Dose 2 | 3 | |||
| Dose 3 | 3 | |||
| Dose 4 | 3 |
Table 2: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle. Serially dilute the stock to achieve the desired dose concentrations.
-
Dose Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection) to small groups of animals (n=3 per group). Include a vehicle control group.
-
Monitoring: Monitor the animals for mortality, clinical signs of toxicity, and body weight changes daily for 14 days.
-
MTD Definition: The MTD is the highest dose that does not result in significant toxicity (e.g., >20% body weight loss) or death.
Protocol 2: In Vivo Efficacy Study
-
Disease Model: Induce the disease model in the chosen animal species.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Dosing Regimen: Based on MTD and PK data, establish a dosing regimen (dose, frequency, and duration).
-
Treatment: Administer this compound or controls as per the established regimen.
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, behavioral scores, disease-specific biomarkers).
-
Endpoint Analysis: At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).
Visualizations
Caption: Workflow for preclinical in vivo dosage optimization.
Caption: Hypothesized signaling pathway for a GABA antagonist.
Caption: Troubleshooting logic for in vivo dosage studies.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Syringaresinol and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, natural compounds are of significant interest. This guide provides a comparative overview of the antioxidant capacity of the lignan syringaresinol and the well-established antioxidant, Vitamin C (ascorbic acid). Due to the limited availability of specific data for a compound termed "Lindenenol," this report utilizes syringaresinol, a structurally related and well-studied lignan, as a representative molecule for comparison. This analysis is based on data from various in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its IC50 value in radical scavenging assays (DPPH and ABTS), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the results are often expressed as equivalents of a standard antioxidant like Trolox or ascorbic acid.
| Antioxidant Assay | Syringaresinol | Vitamin C (Ascorbic Acid) |
| DPPH IC50 | ~10.77 µg/mL[1] | 2.26 - 24.34 µg/mL[2][3][4] |
| ABTS IC50 | ~10.35 µg/mL[1] | ~14.45 - 50 µg/mL[5][6] |
| FRAP Value | Data not readily available | Correlates with ascorbic acid concentration[7] |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Based on the available data, syringaresinol demonstrates potent radical scavenging activity in both DPPH and ABTS assays, with IC50 values that are comparable to, and in some instances lower than, those reported for Vitamin C. This suggests that syringaresinol is a highly effective antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the test compound (Syringaresinol or Vitamin C) at various concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of % inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of an antioxidant at a low pH. The ferrous form has an intense blue color, and the change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
Visualizations
Experimental Workflows
DPPH Assay Experimental Workflow
ABTS Assay Experimental Workflow
FRAP Assay Experimental Workflow
Antioxidant Signaling Pathways
Syringaresinol Antioxidant Signaling Pathway
References
A Comparative Analysis of Lindenenol and Other Bioactive Sesquiterpenoids
In the landscape of natural product research, sesquiterpenoids stand out for their vast structural diversity and significant therapeutic potential. This guide provides a comparative overview of lindenenol, a lesser-known sesquiterpenoid, against other well-researched sesquiterpenoids, including parthenolide, costunolide, zerumbone, and α-bisabolol. The comparison focuses on their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other selected sesquiterpenoids, offering a clear comparison of their potency.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Lindenenyl acetate | Nitric Oxide (NO) Production | LPS-stimulated HPDL cells | Significant inhibition at 1-10 µM | [1] |
| Lindenenyl acetate | PGE2 Production | LPS-stimulated HPDL cells | Significant inhibition at 1-10 µM | [1] |
| Parthenolide | NF-κB Inhibition | Various cancer cell lines | Potent inhibitor | [2][3] |
| Costunolide | iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [4] |
| Zerumbone | Pro-inflammatory gene inhibition | In vivo and in vitro models | Significant inhibition | [5][6][7] |
| α-Bisabolol | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Various models | Significant reduction | [8][9] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Parthenolide | Various cancer stem cells | Cell Viability | Selective toxicity | [2] |
| Costunolide | H1299 (lung cancer) | Cell Viability (MTT assay) | 23.93 µM | [10] |
| Costunolide | Breast cancer cells | Apoptosis Induction | Induces cell cycle arrest and apoptosis | [10] |
| Zerumbone | HeLa (cervical cancer) | Antiproliferative (MTT assay) | Time-dependent effect | [11] |
| Zerumbone | Various cancer cell lines | Anti-proliferative | Selective action towards cancer cells | [5] |
| Linalool | Human colon cancer cells | Cytotoxicity (WST-8 assay) | Induces cancer-specific oxidative stress | [12] |
| Linalool | MCF-7 and MDA-MB-231 (breast cancer) | Apoptosis (Annexin V assay) | Dose and time-dependent induction | [13] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | MIC / Activity | Reference |
| Zerumbone | Salmonella choleraesuis | Disc diffusion | Dose-dependent antibacterial effect | [11] |
| Zerumbone | Multidrug-resistant bacteria | Antibacterial activity | Effective against various strains | [6] |
| α-Bisabolol | S. aureus, S. epidermidis, B. cereus, B. subtilis | In vitro antibacterial | MIC values ranging from 1.6 to 3.1 mg/ml | [14] |
| Linalool | Pseudomonas fluorescens | Antibacterial activity | MIC: 1.25 µL/mL, MBC: 2.5 µL/mL | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate replication and further research.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated Human Periodontal Ligament (HPDL) Cells (for Lindenenyl Acetate)
-
Cell Culture: Human periodontal ligament (HPDL) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of lindenenyl acetate (1-10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
PGE2 Measurement: The amount of PGE2 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of lindenenyl acetate is calculated as the percentage of reduction in NO or PGE2 production compared to the LPS-stimulated control group.
2. COX-2 and iNOS Expression in LPS-stimulated Murine Macrophages (RAW 264.7) (for Berenjenol, a related terpenoid)
-
Cell Culture: RAW 264.7 macrophages are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with the test compound (e.g., Berenjenol at 50 µM) for 1 hour prior to stimulation with LPS (1 µg/mL) for 24 hours.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of COX-2 and iNOS proteins are detected using specific primary antibodies and visualized with horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system.[4]
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin). The percentage of inhibition is calculated relative to the LPS-treated group.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay (for Costunolide and Zerumbone)
-
Cell Seeding: Cancer cells (e.g., H1299 or HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the sesquiterpenoid for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[10][11]
2. Apoptosis Assay by Annexin V-FITC/PI Staining (for Linalool)
-
Cell Treatment: Breast cancer cells (MCF-7 and MDA-MB-231) are treated with different concentrations of linalool for 24 and 48 hours.[13]
-
Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. The cells are then stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Antimicrobial Activity Assay
1. Disc Diffusion Method (for Zerumbone)
-
Bacterial Culture: A standardized inoculum of the test microorganism (e.g., Salmonella choleraesuis) is uniformly spread on the surface of an agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with different concentrations of zerumbone and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
Data Analysis: The size of the inhibition zone is correlated with the antimicrobial activity of the compound.[11]
2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (for Linalool)
-
Broth Microdilution Method: A two-fold serial dilution of linalool is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Pseudomonas fluorescens).
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[15]
Signaling Pathways and Mechanisms of Action
The biological activities of these sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Lindenenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It inhibits the production of pro-inflammatory mediators like NO and PGE2 by downregulating the expression of iNOS and COX-2.[1] This action is partly mediated through the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway, a critical antioxidant response element.[1] Furthermore, lindenenyl acetate has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with anti-inflammatory properties.[1]
Caption: Inhibition of the NF-κB signaling pathway by various sesquiterpenoids.
Anticancer Signaling Pathways
Many sesquiterpenoids, including parthenolide and costunolide, exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Parthenolide has been shown to selectively target cancer stem cells.[2] Costunolide induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress-related pathways like the JNK pathway.[16]
Caption: Intrinsic apoptosis pathway induced by sesquiterpenoids.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a general workflow for the comparative analysis of the biological activities of different sesquiterpenoids.
Caption: General workflow for comparing sesquiterpenoid bioactivities.
References
- 1. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of berenjenol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scialert.net [scialert.net]
- 12. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of linalool: comparative investigation of ultrastructural changes and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanu-skincare.com [nanu-skincare.com]
- 15. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential | Semantic Scholar [semanticscholar.org]
The Structural Dance of Activity: A Comparative Guide to Lindenenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Lindenenol, a sesquiterpenoid belonging to the lindenane class, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their cytotoxic and anti-inflammatory activities. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate further research and drug development efforts in this promising area.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications to the lindenane scaffold can significantly impact their efficacy as cytotoxic and anti-inflammatory agents. While a comprehensive synthetic library of this compound analogs has yet to be fully explored in the public domain, analysis of naturally occurring lindenane sesquiterpenoids provides initial insights into their SAR.
Cytotoxic Activity
The cytotoxicity of lindenane sesquiterpenoids is a key area of investigation for potential anticancer applications. The following table summarizes the available data on the cytotoxic effects of select lindenane sesquiterpenoid dimers, which share the core lindenane skeleton with this compound, against various cancer cell lines.
Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoid Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Chloranholide F | A549 (Lung) | 8.5 | [1] |
| Chloranholide G | A549 (Lung) | 12.3 | [1] |
| Shizukaol D | A549 (Lung) | 5.2 | [1] |
| Sarcandrolide J | HCT-116 (Colon) | 7.8 | [2] |
| Glanduliferin A | HeLa (Cervical) | 15.4 | [2] |
Structure-Activity Relationship Insights:
-
Dimerization: The formation of dimers from lindenane monomers appears to be a crucial factor for their cytotoxic potential.
Anti-inflammatory Activity
This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.
Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Analogs (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Chloranholide K | BV-2 (Microglia) | 8.24 | [1] |
| Chloranholide L | BV-2 (Microglia) | 11.46 | [1] |
| Chloranholide M | BV-2 (Microglia) | 3.18 | [1] |
| Chloranholide N | BV-2 (Microglia) | 5.62 | [1] |
| Chlorahololide L | J774A.1 (Macrophage) | 2.99 | [3] |
| Chlorahololide M | J774A.1 (Macrophage) | 4.52 | [3] |
Structure-Activity Relationship Insights:
-
Specific Moieties: A preliminary SAR analysis of lindenane sesquiterpenoid dimers suggests that the presence of certain functional groups is indispensable for their anti-inflammatory effects[1].
-
NLRP3 Inflammasome Inhibition: Several lindenane sesquiterpenoid dimers have shown significant inhibitory activity against the NLRP3 inflammasome, a key component of the inflammatory response[3].
Signaling Pathways
The anti-inflammatory effects of this compound analogs are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Anti-inflammatory signaling pathway of this compound analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound and its analogs on various cancer cell lines.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of Lindenenol with commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring monoterpene alcohol, Linalool, and a selection of commercial antibiotics. The objective is to present a clear, data-driven comparison of their antimicrobial efficacy, supported by detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural compounds, such as those found in essential oils, have garnered significant interest for their potential therapeutic applications. Linalool, a major component of many essential oils, has demonstrated notable antimicrobial properties. This guide compares the in vitro activity of Linalool against that of widely used commercial antibiotics: Linezolid, Vancomycin, Ciprofloxacin, and Penicillin.
Comparative Antimicrobial Activity
The antimicrobial efficacy of Linalool and the selected commercial antibiotics was evaluated based on their Minimum Inhibitory Concentration (MIC) values against key Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data has been compiled from various scientific studies.
Data Presentation
The following tables summarize the MIC values (in µg/mL) of Linalool and the commercial antibiotics against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). It is important to note that MIC values can vary between studies due to differences in bacterial strains and specific experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | MIC Range (µg/mL) |
| Linalool | 1.65 - 18,800[1][2][3] |
| Linezolid | 1.0 - 8.0[4][5] |
| Vancomycin | 0.5 - 8.0 |
| Ciprofloxacin | 0.5 - 0.6[6][7][8] |
| Penicillin | ≤0.06 - ≥2.0[3] |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound | MIC Range (µg/mL) |
| Linalool | 9,400[1] |
| Linezolid | 4.0 - 8.0 |
| Vancomycin | Intrinsically Resistant |
| Ciprofloxacin | 0.013 - 0.08[6] |
| Penicillin | Intrinsically Resistant |
Table 3: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) |
| Linalool | >2.0% (v/v) |
| Linezolid | Intrinsically Resistant |
| Vancomycin | Intrinsically Resistant |
| Ciprofloxacin | 0.15[6] |
| Penicillin | Intrinsically Resistant |
Mechanism of Action
The antimicrobial mechanisms of Linalool and the compared antibiotics differ significantly, targeting distinct cellular processes.
Linalool
Linalool exhibits a multi-target mechanism of action, primarily disrupting the integrity and function of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, Linalool has been shown to interfere with cellular respiration and energy metabolism.
Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. This is a unique mechanism that differs from most other protein synthesis inhibitors.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Antimicrobial agent (Linalool or commercial antibiotic)
-
Solvent for Linalool (e.g., DMSO or Tween 80)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in the broth. For Linalool, a surfactant like Tween 80 may be added to the broth to ensure proper dispersion.[9][10]
-
Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation of Microtiter Plate: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the bacteria.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[11][12][13][14]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Filter paper disks impregnated with a standard concentration of the antimicrobial agent
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12]
-
Application of Antibiotic Disks: Using sterile forceps, antibiotic-impregnated disks are placed on the surface of the agar plate, ensuring firm contact.[12]
-
Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.[12]
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
Interpretation of Results: The measured zone diameters are compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Conclusion
Linalool demonstrates broad-spectrum antimicrobial activity, though generally at higher concentrations than conventional antibiotics. Its multi-target mechanism of action may be advantageous in combating the development of resistance. Commercial antibiotics, while highly potent at low concentrations, are susceptible to well-defined resistance mechanisms. The data presented in this guide provides a foundation for further research into the potential of Linalool as a standalone antimicrobial agent or as an adjunct to conventional antibiotic therapy. The detailed experimental protocols offer a standardized framework for future comparative studies in the field of antimicrobial drug discovery.
References
- 1. Evaluation of the In Vitro Disinfection Potential of the Phytochemicals Linalool and Citronellal Against Biofilms Formed by Escherichia coli and Staphylococcus aureus [mdpi.com]
- 2. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Cross-validation of different methods to measure Lindenenol's bioactivity
A Researcher's Guide to Cross-Validating Lindenenol's Bioactivity
An Objective Comparison of Performance and Methodologies for a Promising Sesquiterpenoid Lactone
This compound, a sesquiterpenoid lactone isolated from plants of the Lindera genus, has garnered interest for its potential therapeutic properties.[1] Like other compounds in its class, it is presumed to possess a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. For researchers and drug development professionals, rigorously quantifying and cross-validating these activities is a critical step in preclinical evaluation. This guide provides a comparative overview of common experimental methods to assess this compound's bioactivity, complete with detailed protocols and workflow visualizations to support robust scientific inquiry.
Comparative Analysis of Bioactivity Assays
To ensure a comprehensive understanding of a compound's biological effects, it is essential to employ multiple assays that measure different endpoints for the same bioactivity. This approach helps to confirm findings and elucidate the mechanism of action. The choice of assay depends on the specific biological question, available resources, and desired throughput.
Below is a summary of common assays for evaluating anti-inflammatory, anticancer, and antioxidant activities. The presented quantitative data are hypothetical examples to illustrate how results from such a cross-validation study would be compiled for a compound like this compound.
Table 1: Comparison of In Vitro Bioactivity Assays for this compound
| Bioactivity | Assay Method | Principle | Endpoint Measured | Hypothetical IC₅₀/EC₅₀ (µM) |
| Anti-inflammatory | Griess Assay (in LPS-stimulated RAW 264.7 cells) | Measures nitrite, a stable product of Nitric Oxide (NO), which is a key inflammatory mediator. | Inhibition of NO production | 25 µM |
| ELISA (in LPS-stimulated RAW 264.7 cells) | Quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific antibodies. | Inhibition of cytokine secretion | 15 µM (for TNF-α) | |
| COX-2 Inhibition Assay | Measures the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in inflammation. | Direct enzyme inhibition | 30 µM | |
| Anticancer | MTT / WST-1 Assay | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[2][3] | Reduction of cell viability/proliferation | 50 µM (in MCF-7 cells) |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells; Propidium Iodide (PI) stains late apoptotic/necrotic cells.[4] | Induction of apoptosis | 40 µM (EC₅₀ for apoptosis) | |
| Colony Formation Assay | Assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxic effects. | Inhibition of clonogenic survival | 10 µM | |
| Antioxidant | DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical, causing a color change.[5][6] | Radical scavenging activity | 60 µM |
| ORAC Assay | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[7] | Oxygen radical absorbance capacity | 1.5 (Trolox Equivalents) | |
| Cellular Antioxidant Assay (CAA) | Measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cultured cells. | Inhibition of intracellular ROS | 35 µM |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is crucial for understanding complex relationships. The following diagrams, rendered using Graphviz, illustrate a general workflow for cell-based assays and key biological pathways relevant to this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Lindenenol: A Natural Antioxidant in Comparison to Synthetic Counterparts
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant efficacy of lindenenol, a naturally occurring sesquiterpenoid, against widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This report synthesizes available experimental data to offer an objective performance comparison.
This compound, a sesquiterpenoid found in various aromatic plants, notably of the Lindera genus, has garnered interest for its potential bioactive properties, including its antioxidant capacity. While comprehensive comparative studies on isolated this compound are limited, this guide draws upon data from extracts of Lindera species rich in sesquiterpenoids and related compounds to provide an initial assessment of its relative efficacy. It is important to note that the antioxidant activities of extracts represent the synergistic or cumulative effects of multiple constituents and may not solely reflect the potency of this compound.
Quantitative Comparison of Antioxidant Activity
To standardize the comparison of antioxidant efficacy, two common in vitro assays are widely employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay and as Trolox equivalents (TEAC) for the ABTS assay. A lower IC50 value indicates greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Source Species/Type |
| This compound (as reported in Lindera myrrha extract) | 41,000 | Lindera myrrha |
| Lindera obtusiloba Leaf Extract (70% EtOH) | Not explicitly quantified but noted to have dose-dependent activity | Lindera obtusiloba |
| Butylated Hydroxytoluene (BHT) | 36 - 202.35 | Synthetic |
| Butylated Hydroxyanisole (BHA) | 9.34 - 112.05 | Synthetic |
| Trolox | 2.93 - 4.0 | Synthetic (Vitamin E analog) |
Note: The reported IC50 value for a Lindera myrrha extract containing this compound is notably high and may reflect the concentration within a crude extract rather than the pure compound.
Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents)
| Antioxidant | Trolox Equivalent Antioxidant Capacity (TEAC) | Source Species/Type |
| Lindera glauca Extracts | High radical scavenging activity reported | Lindera glauca |
| Butylated Hydroxytoluene (BHT) | Comparable to BHA in some studies | Synthetic |
| Butylated Hydroxyanisole (BHA) | Comparable to BHT in some studies | Synthetic |
| Trolox | Standard (TEAC = 1.0) | Synthetic (Vitamin E analog) |
Experimental Methodologies
The following are detailed protocols for the DPPH and ABTS assays, which are fundamental to assessing antioxidant capacity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound or synthetic antioxidant) is prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Protocol:
-
Generation of ABTS Radical Cation: A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to form the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compound and a standard (Trolox) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mechanistic Insights and Signaling Pathways
The antioxidant activity of sesquiterpenoids like this compound is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. Beyond direct radical scavenging, some natural antioxidants can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system.
One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Potential antioxidant mechanism of this compound.
The diagram above illustrates the dual potential mechanism of action for sesquiterpenoids like this compound. They may act as direct scavengers of reactive oxygen species (ROS) and potentially modulate the Keap1-Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.
Experimental Workflow Visualization
The general workflow for in vitro antioxidant assays follows a standardized procedure to ensure reproducibility and comparability of results.
Caption: General workflow for in vitro antioxidant assays.
This workflow highlights the key steps from preparation of reagents and samples to the final data analysis, which are common to both DPPH and ABTS assays.
Lindenenol's Therapeutic Potential: A Statistical and Mechanistic Validation
A Comparative Guide for Researchers and Drug Development Professionals
Note on Nomenclature: The user's request specified "Lindenenol." However, a comprehensive literature search did not yield significant information on a compound with this exact name. The search did, however, reveal substantial research on Lindenenyl acetate , a structurally similar sesquiterpenoid with demonstrated therapeutic potential. This guide will proceed under the assumption that "this compound" was a likely reference to Lindenenyl acetate, focusing on its well-documented anti-inflammatory properties.
Executive Summary
Lindenenyl acetate has emerged as a promising natural compound with significant anti-inflammatory effects. In vitro studies demonstrate its ability to potently inhibit key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions such as periodontal disease. This guide provides a detailed comparison of Lindenenyl acetate's performance with established anti-inflammatory agents, supported by available experimental data and detailed methodologies.
Comparative Performance Data
While direct comparative studies between Lindenenyl acetate and other anti-inflammatory drugs in the same experimental model are limited, this section summarizes the quantitative data available for Lindenenyl acetate's efficacy and provides context with the known mechanisms of established alternatives.
Table 1: In Vitro Anti-inflammatory Activity of Lindenenyl Acetate
This table summarizes the inhibitory effects of Lindenenyl acetate on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells.
| Inflammatory Mediator | Lindenenyl Acetate Concentration | % Inhibition (Approx.) | Data Source |
| Nitric Oxide (NO) | 10 µM | ~50% | [1] |
| 25 µM | ~80% | [1] | |
| Prostaglandin E2 (PGE2) | 10 µM | ~45% | [1] |
| 25 µM | ~75% | [1] | |
| TNF-α | 25 µM | Significant Reduction | [1] |
| IL-1β | 25 µM | Significant Reduction | [1] |
| IL-6 | 25 µM | Significant Reduction | [1] |
| IL-12 | 25 µM | Significant Reduction | [1] |
Table 2: Comparison of Mechanistic Profiles of Anti-inflammatory Agents
This table provides a high-level comparison of the mechanism of action of Lindenenyl acetate with common classes of anti-inflammatory drugs.
| Therapeutic Agent | Primary Mechanism of Action | Key Molecular Targets |
| Lindenenyl Acetate | Upregulation of anti-inflammatory pathways and inhibition of pro-inflammatory mediator production. | HO-1, AMPK, Nrf-2, JNK MAPK[1] |
| NSAIDs (e.g., Ibuprofen) | Inhibition of prostaglandin synthesis. | Cyclooxygenase (COX-1 and COX-2) enzymes. |
| Corticosteroids (e.g., Dexamethasone) | Broad anti-inflammatory effects through genomic and non-genomic actions. | Glucocorticoid receptor, inhibition of NF-κB and AP-1. |
| COX-2 Inhibitors (e.g., Celecoxib) | Selective inhibition of prostaglandin synthesis at inflammation sites. | Cyclooxygenase-2 (COX-2) enzyme. |
Signaling Pathways and Experimental Workflows
Lindenenyl Acetate's Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action by which Lindenenyl acetate exerts its anti-inflammatory effects in LPS-stimulated cells.[1]
Experimental Workflow for In Vitro Anti-inflammatory Assays
The diagram below outlines the typical workflow for assessing the anti-inflammatory properties of a test compound like Lindenenyl acetate in a cell-based assay.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human periodontal ligament (HPDL) cells or RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of Lindenenyl acetate for 1-2 hours.
-
Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration by comparison with a sodium nitrite standard curve.
Measurement of Cytokine Production (ELISA)
-
Collect cell culture supernatants after treatment.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis for Protein Expression
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, HO-1, phospho-AMPK, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Lindenenol
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. The proper disposal of substances like Lindenenol, a sesquiterpenoid lactone, is paramount to ensuring a safe working environment and protecting our ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step this compound Disposal Procedure
Given the absence of specific disposal guidelines for this compound, it must be treated as a hazardous chemical waste. The following procedure is based on established best practices for the disposal of laboratory chemicals.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the this compound waste stream. This includes the pure compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, or absorbent paper.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. As a general rule, halogenated and non-halogenated organic wastes should be collected separately. Aqueous waste containing this compound should also be segregated.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use containers that are compatible with this compound and any solvents present. Glass containers are generally suitable for organic solvent waste. Ensure the container has a secure, leak-proof screw-on cap.[1][2]
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of all other components in the mixture.[3] The label must also include the date when the waste was first added to the container.
-
Container Filling: Do not overfill waste containers. A good practice is to fill containers to no more than 90% of their capacity to allow for vapor expansion.[1]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the properly labeled and sealed this compound waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA and the maximum accumulation time, which is typically up to 90 days or one year for partially filled containers, depending on local regulations.[1][3]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Do Not Dispose Down the Drain: this compound, as a complex organic molecule and potential environmental contaminant, should not be disposed of down the drain.[2] This practice is reserved for small quantities of specific, non-hazardous, and biodegradable substances, which does not apply here.[5]
-
Incineration: The most probable disposal method for organic compounds like this compound by a licensed facility is high-temperature incineration, which ensures complete destruction of the molecule.
Quantitative Data for Chemical Waste Management
For quick reference, the following table summarizes key quantitative parameters for the safe management of this compound waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Waste Container Capacity | Fill to ≤ 90% of total volume | Allows for thermal expansion of liquids and prevents spills.[1] |
| SAA Storage Time (Partially Filled) | Up to 1 year (check local regulations) | Provides a clear timeframe for waste accumulation before disposal is required.[3] |
| SAA Storage Time (Full Container) | Must be removed within 3 days | Ensures prompt removal of accumulated waste to maintain safety.[3] |
| Aqueous Waste pH for Drain Disposal | Not Recommended for this compound | This compound's properties do not permit drain disposal. |
| Solid Waste Contamination | Collect in a designated, lined container | Prevents contamination of regular trash and ensures proper disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the safe and compliant disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational practices.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Essential Safety and Operational Protocols for Handling Lindenenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly documented specific safety profiles like Lindenenol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Given that this compound is a volatile organic compound, rigorous adherence to appropriate personal protective equipment protocols is mandatory to prevent inhalation, ingestion, or skin contact.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes.[1][2] For significant splash risks, a face shield should be used in conjunction with safety goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Nitrile gloves are recommended to prevent skin contact.[1] For prolonged or high-exposure tasks, consider double-gloving. |
| Body Protection | Laboratory Coat | A lab coat is essential to protect the skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 or higher-rated respirator is recommended, particularly when handling powders or in situations where aerosol generation is possible.[4][5] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills.[1] |
Handling and Operational Protocols
Safe handling practices are critical to minimize exposure and prevent accidents. The following protocols should be strictly followed when working with this compound.
2.1. Engineering Controls
-
Fume Hood: Always handle this compound within a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][2][6] The sash should be kept as low as possible.
-
Ventilation: Ensure the laboratory is well-ventilated, with the ventilation intake located outside the lab and the exhaust discharged to a remote location.[6]
2.2. Procedural Steps for Safe Handling
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Designate a specific area within the fume hood for the procedure.
-
Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled area.
-
-
During the Experiment:
-
Keep all containers of this compound sealed when not in use.
-
Avoid direct contact with the substance.[1]
-
In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[7]
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Properly label and store any remaining this compound in a tightly sealed container in a designated, well-ventilated storage area.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
3.1. Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed "Organic Liquid" waste container.[1]
-
Solid Waste: All contaminated solid waste, including gloves, paper towels, and pipette tips, should be placed in a separate, clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.[7]
3.2. Disposal Procedure
-
Collection: Place all hazardous waste containers within a fume hood to control vapor release.[1]
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and the specific chemical name "this compound."
-
Institutional Protocols: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following their specific protocols.[9]
-
Record Keeping: Maintain a detailed log of all disposed of chemical waste.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Use an appropriate absorbent material to contain and clean up the spill.
-
Place the used absorbent material in the designated solid hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's EHS department.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with appropriate PPE to handle the cleanup.
-
-
Personnel Exposure:
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. research.columbia.edu [research.columbia.edu]
- 3. hsa.ie [hsa.ie]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiritsanddistilling.com [spiritsanddistilling.com]
- 6. justrite.com [justrite.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. lewisu.edu [lewisu.edu]
- 9. nyu.edu [nyu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
